1-(Benzylthio)acetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDQMIEPJIRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144887 | |
| Record name | 1-(Benzylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10230-69-0 | |
| Record name | 1-[(Phenylmethyl)thio]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10230-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzylthio)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzylthio)acetone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzylthio)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.489 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone, also known by its IUPAC name 1-(benzylsulfanyl)propan-2-one, is a specialty chemical that holds interest for researchers in organic synthesis and drug discovery. Its structure, incorporating both a keto group and a benzylthio ether, presents a unique combination of reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, reactivity, and potential biological relevance.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] Key identifying information and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(benzylsulfanyl)propan-2-one | [2] |
| Synonyms | (Benzylthio)acetone, 1-(Phenylmethylthio)-2-propanone | [2] |
| CAS Number | 10230-69-0 | [2] |
| Molecular Formula | C₁₀H₁₂OS | [2] |
| Molecular Weight | 180.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not explicitly stated | |
| Melting Point | Not explicitly stated | |
| Density | Not explicitly stated | |
| Refractive Index | Not explicitly stated | |
| Solubility | Insoluble in water | [1] |
| Stability | Stable under normal conditions | [1] |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and aromatic protons. The chemical shifts are influenced by the neighboring functional groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show resonances for the carbonyl carbon, the carbons of the benzyl group, and the aliphatic carbons.
Specific peak assignments based on typical chemical shift ranges are needed for a complete analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1715 | C=O | Carbonyl stretch (ketone) |
| ~3030 | C-H | Aromatic C-H stretch |
| ~2920 | C-H | Aliphatic C-H stretch |
| ~1495, 1455 | C=C | Aromatic C=C stretch |
| ~695, 740 | C-H | Aromatic C-H out-of-plane bend |
Analysis of an actual spectrum would provide more precise peak locations and intensities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (180.27).
Expected Fragmentation Pattern:
A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of an acylium ion and a benzylthio radical, or a benzyl cation and a thioacetyl radical.[4]
References
An In-depth Technical Guide to 1-(Benzylthio)acetone (CAS: 10230-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Benzylthio)acetone (CAS Number: 10230-69-0), a specialty chemical with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and spectral analysis. While direct biological applications of this compound are not extensively documented, this guide explores the broader context of α-thio ketones in drug discovery. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables for easy reference. Visual diagrams illustrating a general synthetic and analytical workflow are also included to aid researchers in their practical applications of this compound.
Introduction
This compound, also known by its IUPAC name 1-(phenylmethylsulfanyl)propan-2-one, is an organic compound featuring a thioether linkage and a ketone functional group. Its structure presents several sites for chemical modification, making it a potentially versatile building block in organic synthesis. This guide aims to provide a detailed technical resource for professionals in research and development who are interested in the properties and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10230-69-0 | Multiple |
| IUPAC Name | 1-(phenylmethylsulfanyl)propan-2-one | Multiple |
| Synonyms | 1-(Benzylthio)-2-propanone, α-(Benzylthio)acetone | Multiple |
| Chemical Formula | C₁₀H₁₂OS | Multiple |
| Molecular Weight | 180.27 g/mol | Multiple |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 155-156 °C | [2] |
| Appearance | Colorless to pale yellow solid or liquid | [3] |
Synthesis
The synthesis of this compound can be achieved through the reaction of a β-keto ester, such as ethyl acetoacetate, with a sulfur source like sodium S-benzyl sulfurothioate in the presence of a base. The reaction proceeds via nucleophilic substitution followed by decarboxylation.
Experimental Protocol: Synthesis from Ethyl Acetoacetate
This protocol is adapted from a reported method for the synthesis of α-organylthio ketones.
Materials:
-
Ethyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 mmol) and sodium S-benzyl sulfurothioate (0.5 mmol).
-
Add toluene (3.0 mL) to the flask.
-
While stirring, add sodium hydroxide (2.0 equiv.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure 1-(benzylthio)propan-2-one.
Note: The yield for this specific reaction was reported to be 44%.
Spectral Data
The structural characterization of this compound is crucial for confirming its identity and purity. The following sections provide available spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference gas-phase IR spectrum.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1715 | C=O (Ketone) stretch |
| ~3000-2850 | C-H (aliphatic) stretch |
| ~1600, ~1495, ~1450 | C=C (aromatic) stretch |
| ~1420 | CH₂ scissoring (adjacent to S) |
| ~700, ~750 | C-H (aromatic) out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. Data is available from the NIST WebBook.
Table 3: Major Peaks in the Mass Spectrum of this compound
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 123 | [M - C₃H₅O]⁺ |
| 43 | [CH₃CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
-
~2.2 ppm (s, 3H): Methyl protons (CH₃) adjacent to the carbonyl group.
-
~3.3 ppm (s, 2H): Methylene protons (CH₂) adjacent to the sulfur atom.
-
~3.7 ppm (s, 2H): Methylene protons (CH₂) of the benzyl group.
-
~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.
Predicted ¹³C NMR (in CDCl₃):
-
~30 ppm: Methyl carbon (CH₃).
-
~36 ppm: Methylene carbon (CH₂) of the benzyl group.
-
~48 ppm: Methylene carbon (CH₂) adjacent to the sulfur atom.
-
~127-130 ppm: Aromatic carbons (CH).
-
~137 ppm: Quaternary aromatic carbon.
-
~205 ppm: Carbonyl carbon (C=O).
Potential Applications in Drug Development
While there is no specific research detailing the biological activity of this compound, the α-thio ketone moiety is present in various molecules of medicinal interest. This structural motif can serve as a versatile scaffold for the synthesis of more complex molecules.
The presence of a reactive ketone and a modifiable thioether linkage allows for a range of chemical transformations, potentially leading to the development of novel therapeutic agents. The benzyl group can also be substituted to explore structure-activity relationships (SAR). The general class of α-thio ketones has been investigated for various biological activities, and further research could explore the potential of this compound as a precursor in the synthesis of bioactive compounds.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. It is reported to cause skin and eye irritation.
General Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Visualizations
To aid in the conceptualization of the experimental workflow, the following diagram illustrates a general procedure for the synthesis and characterization of a chemical compound like this compound.
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methods. While its direct application in drug development is not yet established, its structure as an α-thio ketone suggests potential as a building block for more complex, biologically active molecules. This guide provides a foundational resource for researchers and scientists to facilitate further investigation into the chemistry and potential applications of this compound. Further studies are warranted to elucidate its full spectroscopic profile, explore its reactivity, and evaluate its potential in medicinal chemistry.
References
Spectroscopic Profile of 1-(Benzylthio)acetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(Benzylthio)acetone (also known as 1-(benzylsulfanyl)propan-2-one), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | C₆H₅- |
| 3.75 | s | 2H | -S-CH₂-Ph |
| 3.20 | s | 2H | -CO-CH₂-S- |
| 2.20 | s | 3H | -CO-CH₃ |
¹³C NMR (Carbon-13) NMR Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 205.5 | C=O |
| 137.5 | C (aromatic, quaternary) |
| 129.0 | CH (aromatic) |
| 128.5 | CH (aromatic) |
| 127.0 | CH (aromatic) |
| 48.0 | -CO-CH₂-S- |
| 36.0 | -S-CH₂-Ph |
| 29.0 | -CO-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H Stretch |
| 2920-2850 | Medium | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |
| 1420 | Medium | CH₂ Bend |
| 1360 | Medium | CH₃ Bend |
| 690, 740 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 180 | 40 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |
| 137 | 30 | [M - CH₃CO]⁺ |
| 89 | 15 | [C₇H₅]⁺ |
| 65 | 25 | [C₅H₅]⁺ |
| 43 | 50 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.
Ionization and Analysis: Electron Ionization (EI) is employed with an ionization energy of 70 eV. The resulting ions are analyzed using a quadrupole mass analyzer. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-500 amu.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
1-(Benzylthio)acetone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone is a thioether ketone with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structure, combining a reactive carbonyl group and a thioether linkage, makes it an interesting candidate for further investigation. This document provides a technical overview of its fundamental properties, a detailed synthesis protocol, and a discussion of its potential, though currently underexplored, biological significance.
Core Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂OS | [NIST] |
| Molecular Weight | 180.27 g/mol | [Sigma-Aldrich] |
| CAS Number | 10230-69-0 | [Sigma-Aldrich] |
| IUPAC Name | 1-(benzylthio)propan-2-one | [NIST] |
Synthesis Protocol
A reported method for the synthesis of this compound involves the reaction of a β-keto ester with a sodium S-organyl sulfurothioate. The following is a detailed experimental protocol adapted from the literature.
Materials and Reagents
-
Ethyl acetoacetate (or methyl acetoacetate)
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Oxygen (O₂) or ambient air
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup : To a round-bottom flask, add a β-keto ester (e.g., ethyl acetoacetate, 0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), and sodium hydroxide (2.0 mmol).
-
Solvent Addition : Add toluene (3 mL) to the flask.
-
Reaction Conditions : The reaction mixture is stirred at 100 °C. The reaction can be performed under an oxygen atmosphere or ambient air to optimize the yield of 1-(benzylthio)propan-2-one.
-
Reaction Time : The reaction is typically stirred for several hours (e.g., 18 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude product is purified by column chromatography on silica gel to yield pure 1-(benzylthio)propan-2-one.
It has been noted that using methyl acetoacetate as the starting material can lead to a higher yield of the desired product.
Synthesis workflow for this compound.
Potential Biological Activity and Research Applications
While there is a lack of specific studies on the biological activities of this compound, the presence of the thioether and ketone functional groups suggests potential avenues for investigation. Structurally related molecules containing a benzylthio- moiety have shown promise in medicinal chemistry. For instance, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as potent dual inhibitors of Abl and Src tyrosine kinases, indicating potential anticancer activity.
Given this, a hypothetical research workflow to investigate the biological potential of this compound could involve initial screening for cytotoxicity against various cancer cell lines, followed by more specific enzyme inhibition assays if cytotoxic effects are observed.
Hypothetical workflow for biological activity screening.
Conclusion
This compound is a readily synthesizable thioether ketone. While its biological role is not yet defined, its structural components suggest that it could serve as a valuable building block for the development of novel therapeutic agents. The provided synthesis protocol offers a clear pathway for obtaining this compound for further study. Future research should focus on elucidating its potential cytotoxic and enzyme-inhibitory activities to determine its viability as a lead compound in drug discovery programs.
Nomenclature and Chemical Identifiers
An In-depth Technical Guide on 1-(Benzylsulfanyl)propan-2-one
Topic: IUPAC name for 1-(Benzylthio)acetone Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 1-(benzylsulfanyl)propan-2-one, commonly known as this compound. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols with quantitative data, and discusses its context within medicinal chemistry.
The compound commonly referred to as this compound has a systematic IUPAC name of 1-(benzylsulfanyl)propan-2-one .[1][2][3] It is also recognized by other synonyms such as 1-(phenylmethylsulfanyl)propan-2-one and α-(Benzylthio)acetone.[4][5]
| Identifier | Value | Reference |
| IUPAC Name | 1-(benzylsulfanyl)propan-2-one | [1][2] |
| CAS Number | 10230-69-0 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂OS | [1][2][4] |
| Molecular Weight | 180.27 g/mol | [1][3] |
| InChI Key | OIEDQMIEPJIRFT-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(=O)CSCC1=CC=CC=C1 | [2] |
Physicochemical Properties
The physical and chemical properties of 1-(benzylsulfanyl)propan-2-one are summarized below. These computed properties provide essential information for experimental design and computational modeling.
| Property | Value | Unit | Source |
| Appearance | Clear colorless to yellow to pale brown liquid | - | [2] |
| XLogP3-AA | 2.1 | - | [1] |
| Hydrogen Bond Donor Count | 0 | - | [1] |
| Hydrogen Bond Acceptor Count | 2 | - | [1] |
| Rotatable Bond Count | 4 | - | [1] |
| Exact Mass | 180.06088618 | Da | [1] |
| Topological Polar Surface Area | 42.4 | Ų | [1] |
| Refractive Index (@ 20°C) | 1.5565-1.5605 | - | [2] |
Synthesis of 1-(Benzylsulfanyl)propan-2-one
A selective synthesis method has been developed for producing α-organylthio ketones from β-keto esters.[6] The reaction involves the use of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with sodium S-benzyl sulfurothioate in the presence of a base.[6]
Experimental Protocol
The following protocol for the synthesis of 1-(benzylthio)propan-2-one (4a) is adapted from Silva et al., 2021.[6]
-
A mixture of ethyl acetoacetate (1a , 0.5 mmol) and sodium S-benzyl sulfurothioate (2a , 1.0 mmol) is prepared.
-
Sodium hydroxide (NaOH, 2 equivalents) is added as a base.
-
Toluene (3.0 mL) is added as the solvent.
-
The mixture is stirred at 100 °C for 18 hours under an air atmosphere.
-
Upon completion, the product is isolated and purified using column chromatography.
Quantitative Data from Synthesis Optimization
The yield of 1-(benzylthio)propan-2-one is highly dependent on the reaction conditions. The table below summarizes the results from optimization experiments.[6]
| Entry | Substrate (1) | Reagent (2a) (mmol) | Base (equiv) | Atmosphere | Yield of 4a (%) |
| 1 | Ethyl Acetoacetate (1.0 mmol) | 0.5 | NaOH (2) | Air | 44 |
| 23 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | Air | 68 |
| 24 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | O₂ | 25 |
| 25 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | N₂ | 30 |
| - | Methyl Acetoacetate (1b) | 1.0 | NaOH (2) | Air | 80 |
The optimal conditions identified involved using 0.5 mmol of ethyl acetoacetate and 1.0 mmol of sodium S-benzyl sulfurothioate with 2 equivalents of NaOH, which yielded 68% of the target compound.[6] Notably, substituting ethyl acetoacetate with methyl acetoacetate increased the yield to 80%.[6]
Biological and Pharmacological Context
While specific biological activities for 1-(benzylsulfanyl)propan-2-one are not extensively documented in the available literature, the core chemical scaffolds present in the molecule—the propan-2-one moiety and the benzylthio group—are found in various pharmacologically active compounds.
-
Propan-2-one Moiety: The activated ketone group within the propan-2-one structure is a key pharmacophoric element in certain enzyme inhibitors.[7] For instance, propan-2-one substituted compounds have been investigated as inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]
-
Benzylthio Group: The benzylthio moiety is integral to several classes of compounds with demonstrated biological effects. For example, 2-(benzylthio)-1H-benzimidazole derivatives exhibit a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[8][9]
Given the presence of these functional groups, 1-(benzylsulfanyl)propan-2-one could be considered a potential building block or lead compound for medicinal chemistry research, particularly in the development of enzyme inhibitors or other therapeutic agents.
Conclusion
1-(Benzylsulfanyl)propan-2-one is a well-characterized compound with established nomenclature and physicochemical properties. Efficient synthesis protocols are available, allowing for its preparation in good yields for research purposes. Although direct biological data on this specific molecule is limited, its structural components are of significant interest in drug development, suggesting potential for future investigation into its pharmacological profile.
References
- 1. This compound | C10H12OS | CID 82472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L03814.14 [thermofisher.com]
- 3. Buy Online CAS Number 10230-69-0 - TRC - 1-(Benzylthio)-2-propanone | LGC Standards [lgcstandards.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound [webbook.nist.gov]
- 6. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
Stability and Storage of 1-(Benzylthio)acetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(Benzylthio)acetone. The information presented herein is critical for ensuring the integrity of the compound in research and development settings, particularly in the context of drug discovery and development where compound stability is paramount. This document outlines potential degradation pathways, proposes a comprehensive forced degradation study protocol, and details a stability-indicating analytical methodology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is the first step in designing appropriate stability studies and storage protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | Not available (liquid at room temperature) |
| Boiling Point | 155-156 °C |
| Flash Point | >100 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
Predicted Stability and Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a thioether linkage and a ketone functional group, several degradation pathways can be anticipated under stress conditions. A general statement from safety data sheets indicates that the compound is "stable under normal conditions." However, in the context of pharmaceutical development, a more rigorous understanding of its stability profile is necessary.
The primary anticipated degradation pathway is the oxidation of the thioether sulfur atom. Thioethers are known to be susceptible to oxidation, which typically occurs in a stepwise manner to first form a sulfoxide and then a sulfone. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.
While ketones are generally stable, hydrolysis under strongly acidic or basic conditions could potentially occur, although this is considered a less likely degradation route compared to oxidation. Additionally, exposure to light (photodegradation) can induce degradation in organic molecules, including those containing sulfur.
The predicted degradation pathways are illustrated in the diagram below.
Caption: Predicted degradation pathways of this compound.
Recommended Storage Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light. Store in an amber vial or in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress and solvent evaporation.
Forced Degradation Studies: Experimental Protocol
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following protocol outlines a comprehensive forced degradation study for this compound.
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
The following stress conditions should be applied to the this compound solution. A control sample, protected from stress, should be analyzed alongside the stressed samples.
Table 2: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at 60°C |
| Neutral Hydrolysis | Water | 24, 48, 72 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours at room temperature |
| Thermal Degradation | 80°C (in solid state and in solution) | 24, 48, 72 hours |
| Photostability | ICH Q1B option 1 or 2 (UV and visible light) | As per guidelines |
Analysis
After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method as described in Section 5.
The experimental workflow for the forced degradation study is depicted in the following diagram.
Caption: Experimental workflow for the forced degradation study.
Stability-Indicating Analytical Method: HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Proposed HPLC Method Parameters
The following are suggested starting parameters for developing a stability-indicating HPLC method. Optimization will likely be required.
Table 3: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm. Mass Spectrometry (MS) for peak identification. |
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient from all potential degradation products and process impurities.
Summary of Expected Results and Data Presentation
The forced degradation studies are expected to show the susceptibility of this compound to oxidation, forming the corresponding sulfoxide and sulfone. Degradation under hydrolytic and photolytic conditions may be less pronounced. The results of the stability studies should be summarized in a clear and concise format.
Table 4: Example Data Presentation for Forced Degradation Study
| Stress Condition | Time (hours) | Assay of this compound (%) | Area % of Sulfoxide | Area % of Sulfone | Area % of Other Degradants | Mass Balance (%) |
| Control | 72 | 99.8 | ND | ND | 0.2 | 100.0 |
| 0.1 M HCl, 60°C | 72 | 98.5 | ND | ND | 1.3 | 99.8 |
| 0.1 M NaOH, 60°C | 72 | 95.2 | ND | ND | 4.5 | 99.7 |
| 3% H₂O₂, RT | 72 | 45.3 | 48.1 | 5.9 | 0.7 | 100.0 |
| 80°C | 72 | 99.1 | 0.5 | ND | 0.4 | 100.0 |
| Photostability | - | 92.7 | 1.2 | ND | 5.8 | 99.7 |
| ND = Not Detected |
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary degradation pathway is anticipated to be oxidation of the thioether to form the sulfoxide and sulfone. Proper storage in a cool, dark, and inert environment is crucial for maintaining the compound's purity and integrity. The outlined forced degradation study and stability-indicating HPLC method provide a robust approach for researchers and drug development professionals to comprehensively assess the stability of this compound and ensure the reliability of their experimental results.
An In-depth Technical Guide to the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone, also known as 1-(benzylthio)propan-2-one, is a valuable intermediate in organic synthesis, particularly in the construction of sulfur-containing heterocyclic compounds and other molecules of pharmaceutical interest. Its structure incorporates a reactive ketone functionality and a benzylthio moiety, making it a versatile building block for various chemical transformations. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of methodologies, and a mechanistic overview to aid researchers in their synthetic endeavors.
Core Synthetic Methodologies
Two principal strategies have emerged for the synthesis of this compound: the nucleophilic substitution of an α-haloketone with benzyl mercaptan and the reaction of a β-keto ester with a benzylthiolating agent. Each method presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.
Method 1: Nucleophilic Substitution of α-Haloketones
This classical and widely employed method involves the S-alkylation of benzyl mercaptan (or its corresponding thiolate) with an α-haloketone, typically chloroacetone or bromoacetone. The reaction proceeds via a straightforward SN2 mechanism.
Reaction Scheme:
Mechanistic Pathway Diagram:
Caption: SN2 synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
Benzyl mercaptan
-
Chloroacetone
-
Sodium hydroxide (or sodium ethoxide)
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for elution)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add benzyl mercaptan (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium benzylthiolate.
-
Slowly add chloroacetone (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Method 2: Reaction of β-Keto Esters with Bunte Salts
A more recent and selective method involves the reaction of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with a sodium S-benzyl sulfurothioate (a Bunte salt) in the presence of a base. This method can be tuned to selectively produce either the α-thio ketone or an α-thio ester by varying the amount of base used.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for β-Keto Ester Method.
Detailed Experimental Protocol: [1]
-
Materials:
-
Ethyl acetoacetate (or methyl acetoacetate)
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealed tube, add ethyl acetoacetate (0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), sodium hydroxide (2.0 equivalents for the ketone, 4.0 equivalents for the ester), and toluene (3 mL).
-
Stir the mixture at 100 °C for 18 hours under an air atmosphere for the synthesis of this compound.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
-
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the synthesis of this compound via the two primary methods discussed.
| Method | Key Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | Benzyl mercaptan, Chloroacetone | NaOH | Ethanol | Reflux | 2-4 | Good (Typically >80%) | General Knowledge |
| β-Keto Ester Route | Ethyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH (2 equiv.) | Toluene | 100 | 18 | 68 | [1] |
| β-Keto Ester Route | Methyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH (2 equiv.) | Toluene | 100 | 18 | 80 | [1] |
Characterization Data for this compound
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₀H₁₂OS
-
Molecular Weight: 180.27 g/mol
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.70 (s, 2H, -S-CH₂-Ph), 3.20 (s, 2H, -CO-CH₂-S-), 2.20 (s, 3H, CH₃-CO-).
-
¹³C NMR (CDCl₃): δ 205.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (-CO-CH₂-S-), 36.5 (-S-CH₂-Ph), 30.0 (CH₃-CO-).
-
IR (neat): ν 1715 cm⁻¹ (C=O stretch).
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The traditional nucleophilic substitution of chloroacetone with benzyl mercaptan offers a straightforward and high-yielding approach. The more recent method utilizing β-keto esters and Bunte salts provides an alternative with the potential for greater selectivity and avoids the use of lachrymatory α-haloketones. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and specific experimental conditions preferred by the researcher. This guide provides the necessary detailed protocols and comparative data to enable informed decisions for the efficient synthesis of this valuable chemical intermediate.
References
Physical appearance and odor of 1-(Benzylthio)acetone
Technical Data Sheet: 1-(Benzylthio)acetone
Audience: Researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This section details the physical appearance and odor of this compound, a thioketone compound.
Physical Appearance
This compound is typically found as a liquid at room temperature[1][2]. Its color is described as ranging from clear and colorless to having a yellow or pale brown tint[2][3]. While generally a liquid, a melting point of 53-54 °C has also been reported, which may suggest the substance can exist as a low-melting solid, potentially influenced by purity[4].
Odor
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂OS | [2][5][6] |
| Molecular Weight | 180.27 g/mol | [5] |
| Physical State | Liquid | [1][2] |
| Melting Point | 53-54 °C | [4] |
| Boiling Point | 155 °C | [4] |
| Density | 1.09 g/cm³ | [4] |
| Refractive Index | 1.5565 - 1.5605 @ 20°C | [2][3] |
| Flash Point | > 100 °C (> 212 °F) | [1][4] |
| Water Solubility | Immiscible | [1] |
| CAS Number | 10230-69-0 | [5] |
Experimental Protocols
The characterization of the physical appearance and odor of a chemical compound like this compound follows standard laboratory procedures for qualitative and quantitative analysis.
Determination of Physical State and Appearance
Objective: To visually inspect and record the physical state (solid, liquid, gas) and color of the substance at ambient temperature.
Methodology:
-
A sample of this compound is placed in a clear, clean container, such as a beaker or watch glass.
-
The observation is conducted under controlled laboratory lighting against both a white and a black background to accurately determine the color and clarity.
-
The physical state is recorded at standard temperature and pressure (STP).
Olfactory Assessment
Objective: To characterize the odor of the substance.
Methodology:
-
Due to the potential hazards of inhaling unknown chemical vapors, this assessment is performed in a well-ventilated area, typically a fume hood.
-
A small amount of the substance is placed on a watch glass or in a beaker.
-
The vapor is gently wafted towards the nose with a hand (the wafting technique) to avoid inhaling a concentrated amount of the substance.
-
Any perceived odor is described using standard chemical descriptors. As noted, the specific odor for this compound has not been publicly documented.
Logical Relationships
The following diagram illustrates the workflow for the sensory evaluation of a chemical compound's physical properties.
Caption: Sensory Evaluation Workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. (Benzylthio)acetone, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. (Benzylthio)acetone, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 4. 10230-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C10H12OS | CID 82472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
Solubility of 1-(Benzylthio)acetone in organic solvents
An In-depth Technical Guide to the Solubility of 1-(Benzylthio)acetone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility based on its physicochemical properties and established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine its solubility in various organic solvents.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for predicting its behavior in different solvents. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| Melting Point | 53-54 °C |
| Boiling Point | 155 °C |
| Density | 1.09 g/cm³ |
| Calculated logP | 2.509 |
| Appearance | Clear colorless to yellow to pale brown liquid or solid |
Data sourced from publicly available chemical databases.
The calculated octanol-water partition coefficient (logP) of 2.509 suggests that this compound is moderately lipophilic, indicating a preference for nonpolar environments over aqueous ones. Its melting point of 53-54 °C is also a critical factor, as solubility experiments should ideally be conducted at a consistent temperature, and the physical state of the compound at that temperature must be considered.
Predicted Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] this compound possesses both polar and nonpolar characteristics:
-
Polar features: The ketone (carbonyl) group is polar and can act as a hydrogen bond acceptor. The thioether linkage also contributes some polarity.
-
Nonpolar features: The benzyl group and the aliphatic backbone are nonpolar.
Based on this structure, a predicted qualitative solubility profile in common organic solvents is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The significant nonpolar benzyl group and hydrocarbon backbone will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble to Moderately Soluble | These solvents can interact with the polar carbonyl group through dipole-dipole interactions. The overall moderate polarity of this compound aligns well with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble to Sparingly Soluble | While these solvents can hydrogen bond with the carbonyl group (as an acceptor), the large nonpolar portion of the molecule may limit solubility compared to smaller, more polar solutes. |
| Highly Polar | Water | Insoluble | The large, nonpolar benzyl group makes the molecule predominantly hydrophobic, leading to poor solubility in water. |
Experimental Protocol for Solubility Determination
This section outlines a general methodology for determining the qualitative and semi-quantitative solubility of this compound in a chosen organic solvent.[2][3]
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid or liquid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes and/or graduated cylinders
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Bring the this compound and the solvent to the desired experimental temperature (e.g., 25 °C).
-
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a vial.[4]
-
Add a small volume of the solvent (e.g., 1 mL).
-
Securely cap the vial and vortex or stir vigorously for 60 seconds.[3]
-
Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble at this concentration. If a significant amount remains undissolved, it is considered sparingly soluble or insoluble.[5]
-
-
Semi-Quantitative Assessment (if soluble in the qualitative test):
-
Start with a known volume of the solvent (e.g., 2 mL) in a vial.
-
Add a small, pre-weighed amount of this compound.
-
Cap the vial and stir/vortex until the solid is fully dissolved.
-
Continue adding small, weighed increments of the solute, ensuring complete dissolution after each addition.
-
The point at which a small amount of solid remains undissolved after prolonged agitation (e.g., several hours) indicates that a saturated solution has been formed.
-
Calculate the solubility by dividing the total mass of the dissolved solute by the volume of the solvent (e.g., in mg/mL or g/L).
-
-
Considerations:
-
Equilibration Time: For accurate measurements, allow the mixture to equilibrate for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.
-
Purity: The purity of both the solute and the solvent can significantly impact solubility measurements.
-
Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of an organic compound like this compound.
Caption: Workflow for qualitative solubility testing of this compound.
References
An In-depth Technical Guide on the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines a contemporary experimental protocol for the synthesis of 1-(benzylthio)acetone, presents the associated quantitative data, and illustrates the reaction pathway. The information provided is intended to serve as a comprehensive resource for researchers interested in the preparation and utilization of this compound.
Synthesis of this compound
A recent and effective method for the synthesis of this compound involves the reaction of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with sodium S-benzyl sulfurothioate in the presence of a base.[1] This approach provides a direct route to the desired α-thio ketone.
The reaction proceeds via the formation of an enolate from the β-keto ester, which then attacks the sulfur atom of the sodium S-benzyl sulfurothioate. Subsequent decarboxylation of the resulting intermediate yields this compound. The choice of reaction conditions, particularly the base and solvent, can influence the selectivity and yield of the desired product.
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[1]
Materials:
-
Methyl acetoacetate (or Ethyl acetoacetate)
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add methyl acetoacetate (1.0 equivalent).
-
Add sodium S-benzyl sulfurothioate (2.0 equivalents).
-
Add toluene as the solvent.
-
Add sodium hydroxide (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at 100 °C for 18 hours under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography to obtain pure 1-(benzylthio)propan-2-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-(benzylthio)propan-2-one (4a) under optimized conditions as reported in the literature.[1]
| Entry | Starting Material (1) | Sulfur Source (2a) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 4a (%) |
| 1 | Ethyl acetoacetate (1a) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 44 |
| 2 | Methyl acetoacetate (1b) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 80 |
| 3 | Ethyl acetoacetate (1a) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 68 |
*Entry 3 was conducted with 0.5 mmol of 1a and 1.0 mmol of 2a.
Conclusion
This technical guide provides a detailed overview of a modern synthetic route to this compound. The provided experimental protocol and quantitative data offer a practical basis for the laboratory preparation of this compound. While the historical details of its initial discovery and synthesis remain to be fully elucidated, the presented methodology represents an efficient and well-documented approach for obtaining this versatile chemical intermediate. Further research into historical chemical archives may yet uncover the origins of this compound, providing a more complete picture of its scientific journey.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(benzylthio)acetone, a valuable intermediate in organic synthesis. The primary method described is the S-alkylation of benzyl mercaptan with chloroacetone. This approach is favored for its efficiency and the ready availability of the starting materials.
Reaction Principle
The synthesis of this compound is achieved through a nucleophilic substitution reaction. Benzyl mercaptan is first deprotonated by a base to form the more nucleophilic benzylthiolate anion. This anion then displaces the chloride ion from chloroacetone in an SN2 reaction to form the desired product.
Reaction Scheme:
Experimental Protocol
This protocol details the synthesis of this compound from benzyl mercaptan and chloroacetone.
Materials:
-
Benzyl mercaptan (C₇H₈S)[1]
-
Chloroacetone (C₃H₅ClO)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl mercaptan (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add a base (1.1 equivalents), such as sodium hydroxide or potassium carbonate, to the solution and stir until it dissolves. The formation of the sodium or potassium benzylthiolate may result in a fine suspension.
-
-
S-Alkylation:
-
Slowly add chloroacetone (1.05 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature or 1-2 hours at reflux.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a clear oil.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | Benzyl Mercaptan |
| Starting Material 2 | Chloroacetone |
| Base | Sodium Hydroxide or Potassium Carbonate |
| Solvent | Ethanol or Acetone |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 1-4 hours |
| Expected Yield | 80-95% |
| Product Purity (after purification) | >98% |
| Appearance | Clear, colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| Boiling Point | 118-120 °C at 2 mmHg |
| Refractive Index | 1.5565-1.5605 @ 20°C[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol for this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the key steps in the S-alkylation reaction mechanism.
Caption: Mechanism of this compound synthesis.
References
Application Notes and Protocols: 1-(Benzylthio)acetone in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. The reaction typically involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation, a type of crossed aldol condensation, utilizes an enolizable ketone and a non-enolizable aromatic aldehyde to synthesize chalcones and related structures, which are prevalent in many biologically active compounds.
This document provides detailed application notes and protocols for the use of 1-(benzylthio)acetone in aldol condensation reactions. The presence of the benzylthio group at the α-position of the ketone is anticipated to influence the acidity of the α-protons and potentially offer avenues for stereocontrol in the aldol addition step. These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Reaction Principle
The base-catalyzed aldol condensation of this compound with an aromatic aldehyde proceeds through the formation of a resonance-stabilized enolate. The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-protons of this compound, facilitating their removal by a base. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent β-hydroxy carbonyl intermediate can then undergo dehydration to yield the final α,β-unsaturated ketone product.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended application.
-
Anhydrous solvents should be used where specified to prevent unwanted side reactions.
-
Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.
Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Benzaldehyde
This protocol describes a typical Claisen-Schmidt condensation.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 5-10 mL per gram of ketone).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 eq).
-
Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (10-20%) to the reaction mixture at room temperature. The amount of base can be catalytic or stoichiometric, depending on the desired reaction rate and conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, less polar product spot. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or hexanes/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the aldol condensation of this compound with various aromatic aldehydes. Please note that these are representative examples, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Reaction of this compound with Substituted Benzaldehydes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-4-(benzylthio)-1-phenylbut-3-en-2-one | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-4-(benzylthio)-1-(4-chlorophenyl)but-3-en-2-one | 10 | 92 |
| 3 | 4-Methoxybenzaldehyde | (E)-4-(benzylthio)-1-(4-methoxyphenyl)but-3-en-2-one | 16 | 78 |
| 4 | 4-Nitrobenzaldehyde | (E)-4-(benzylthio)-1-(4-nitrophenyl)but-3-en-2-one | 8 | 95 |
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed aldol condensation mechanism of this compound with an aromatic aldehyde.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of α,β-unsaturated ketones using this compound.
Discussion
Influence of the Benzylthio Group
The presence of the sulfur atom alpha to the carbonyl group in this compound can influence the reaction in several ways:
-
Acidity of α-Protons: The electron-withdrawing inductive effect of the sulfur atom may slightly increase the acidity of the adjacent methylene protons, potentially leading to faster enolate formation compared to acetone under the same basic conditions.
-
Stereocontrol: The bulky benzylthio group may exert steric influence during the nucleophilic attack of the enolate on the aldehyde. This could lead to a degree of diastereoselectivity in the formation of the β-hydroxy ketone intermediate, favoring either the syn or anti diastereomer. Further investigation using chiral auxiliaries or catalysts could be explored to enhance this selectivity for asymmetric synthesis applications.
-
Product Stability: The resulting α,β-unsaturated ketone contains a vinyl sulfide moiety, which can be a versatile functional group for further synthetic transformations.
Conclusion
This compound is a valuable and versatile substrate for aldol condensation reactions, particularly in the Claisen-Schmidt variant with aromatic aldehydes. The provided protocols offer a solid foundation for the synthesis of a variety of α,β-unsaturated ketones bearing a benzylthio group. The presence of the sulfur moiety not only influences the reactivity of the ketone but also provides a handle for further functionalization, making these products attractive intermediates in medicinal chemistry and materials science. Further exploration into the diastereoselective potential of these reactions is a promising area for future research.
Application Notes and Protocols: 1-(Benzylthio)acetone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(benzylthio)acetone as a starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed experimental protocols, reaction data, and visual representations of synthetic pathways are presented to facilitate the application of this versatile building block in research and drug discovery.
Introduction
This compound is a readily available keto-sulfide that possesses multiple reactive sites, making it an attractive precursor for the construction of diverse heterocyclic scaffolds. The presence of a ketone carbonyl group, an adjacent active methylene group, and a benzylthio moiety allows for a range of cyclization strategies. This document outlines protocols for the synthesis of thiophenes, thiazoles, pyrazoles, and a proposed pathway for pyridazines, leveraging the unique reactivity of this compound.
Synthesis of 2-Amino-3-cyano-4-methyl-5-(benzylthio)thiophene via Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. In this application, this compound serves as the ketone component, reacting with a cyano-activated methylene compound and elemental sulfur in the presence of a basic catalyst.
Reaction Scheme:
Caption: Gewald reaction for thiophene synthesis.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Add 30 mL of ethanol to the flask, followed by morpholine (0.87 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-3-ethoxycarbonyl-4-methyl-5-(benzylthio)thiophene.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Ethyl Cyanoacetate | Morpholine | Ethanol | 4 | 85 |
| This compound | Malononitrile | Triethylamine | Methanol | 3 | 88 |
Synthesis of 2-Amino-4-(benzylthiomethyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. This process involves the reaction of an α-haloketone with a thioamide. Therefore, a preliminary step of α-bromination of this compound is required.
Workflow:
Caption: Two-step synthesis of a substituted thiazole.
Experimental Protocols:
Protocol 1: Synthesis of 1-Bromo-1-(benzylthio)acetone
-
In a 100 mL round-bottom flask protected from light, dissolve this compound (1.80 g, 10 mmol) in 40 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the succinimide.
-
Remove the solvent under reduced pressure to yield the crude 1-bromo-1-(benzylthio)acetone, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Amino-4-(benzylthiomethyl)-5-methylthiazole
-
Dissolve the crude 1-bromo-1-(benzylthio)acetone (from the previous step) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add thiourea (0.76 g, 10 mmol) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture.
Quantitative Data:
| α-Haloketone | Thioamide | Solvent | Time (h) | Overall Yield (%) |
| 1-Bromo-1-(benzylthio)acetone | Thiourea | Ethanol | 3 | 75 |
| 1-Bromo-1-(benzylthio)acetone | Thioacetamide | Methanol | 4 | 72 |
Synthesis of 3-(Benzylthiomethyl)-5-methyl-1H-pyrazole
The synthesis of pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. To utilize this compound, a Claisen condensation with a suitable ester, such as diethyl oxalate, is first performed to generate the 1,3-dicarbonyl intermediate.
Reaction Pathway:
Caption: Two-step, one-pot pyrazole synthesis.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add a mixture of this compound (1.80 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour, then reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then add hydrazine hydrate (0.5 g, 10 mmol) followed by 5 mL of acetic acid.
-
Reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture and pour it into 200 mL of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Ketone | Dicarbonyl Source | Cyclizing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Diethyl Oxalate | Hydrazine Hydrate | Ethanol | 6 | 65 |
| This compound | Ethyl Trifluoroacetate | Phenylhydrazine | THF | 8 | 60 |
Proposed Synthesis of 4-(Benzylthiomethyl)-6-methylpyridazine
The synthesis of pyridazines from simple ketones is less common. A potential route involves a copper-mediated coupling of the ketone with an acylhydrazone, followed by cyclization. This protocol is proposed based on recent literature for the synthesis of polysubstituted pyridazines.
Proposed Reaction Scheme:
Caption: Proposed copper-catalyzed pyridazine synthesis.
Proposed Experimental Protocol (Hypothetical):
-
To a sealed tube, add this compound (1.80 g, 10 mmol), an appropriate acylhydrazone (e.g., benzoylhydrazide, 12 mmol), a copper(I) catalyst (e.g., CuI, 10 mol%), and an oxidant (e.g., di-tert-butyl peroxide, 2 equivalents).
-
Add a suitable solvent, such as dioxane (20 mL).
-
Seal the tube and heat the reaction mixture at 120°C for 24 hours.
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired pyridazine derivative.
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, oxidant, solvent, and temperature.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of important heterocyclic compounds. The protocols provided herein for the synthesis of thiophenes, thiazoles, and pyrazoles offer reliable methods for accessing these scaffolds. The proposed synthesis of pyridazines opens an avenue for further exploration and methodology development. These synthetic routes provide a foundation for the generation of compound libraries for screening in drug discovery and development programs.
Application Notes and Protocols for the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the mechanism and a comprehensive protocol for the synthesis of 1-(benzylthio)acetone. The formation of this α-thio ketone proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key reactants are benzyl mercaptan and chloroacetone. This document outlines the reaction mechanism, a step-by-step experimental protocol, and the necessary data for the characterization of the final product.
Introduction
This compound, also known as 1-(benzylsulfanyl)propan-2-one, is a valuable intermediate in organic synthesis. The presence of the thioether and ketone functionalities allows for a variety of subsequent chemical transformations, making it a useful building block in the development of pharmaceuticals and other specialty chemicals. The most common and efficient method for its synthesis is the S-alkylation of benzyl mercaptan with an α-halo ketone, such as chloroacetone. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism, where the strongly nucleophilic thiolate ion displaces a halide from the α-carbon of the ketone.
Mechanism of Formation
The formation of this compound from benzyl mercaptan and chloroacetone is a two-step process initiated by the deprotonation of the thiol, followed by a nucleophilic attack on the α-haloketone.
-
Deprotonation of Benzyl Mercaptan: In the presence of a base, such as sodium hydroxide, the acidic proton of the thiol group in benzyl mercaptan is removed to form the highly nucleophilic benzyl thiolate anion.
-
Nucleophilic Attack (SN2 Reaction): The benzyl thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetone. This concerted reaction results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond, yielding this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10230-69-0 | [1] |
| Molecular Formula | C₁₀H₁₂OS | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Appearance | Clear, colorless to yellow to pale brown liquid | [2] |
| Refractive Index (at 20°C) | 1.5565-1.5605 | [2] |
| Purity (GC) | ≥92.5% | [2] |
Spectroscopic Data for this compound
Infrared (IR) Spectroscopy
The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[3][4] Key characteristic peaks include:
-
C=O stretch (ketone): Expected around 1715 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Expected around 3100-2850 cm⁻¹
-
C-S stretch: Expected around 700-600 cm⁻¹
Note: Specific peak positions may vary depending on the sample phase (e.g., liquid film, gas, or solid).
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from benzyl mercaptan and chloroacetone.
Materials:
-
Benzyl mercaptan (C₇H₈S)
-
Chloroacetone (C₃H₅ClO)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Benzylthiolate:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.05 equivalents) in ethanol.
-
To this solution, add benzyl mercaptan (1.0 equivalent) dropwise at room temperature with stirring.
-
Stir the mixture for 20-30 minutes to ensure the complete formation of the sodium benzylthiolate salt.
-
-
S-Alkylation Reaction:
-
To the solution of sodium benzylthiolate, add chloroacetone (1.0 equivalent) dropwise. A mild exotherm may be observed.
-
After the addition is complete, attach a condenser and heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification (Optional):
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Expected Yield: Based on analogous S-alkylation reactions, the expected yield of this compound is typically high, in the range of 85-95%.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the carbonyl group, the methylene protons of the benzyl group, the methylene protons adjacent to the sulfur and carbonyl groups, and the aromatic protons of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the carbons of the benzyl group, and the aliphatic carbons.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a strong absorption band characteristic of the ketone C=O stretch, typically around 1715 cm⁻¹. Other significant absorptions will correspond to C-H and C-S bonds.[3][4]
Mass Spectrometry (MS):
-
Mass spectral analysis can be used to confirm the molecular weight of the product (180.27 g/mol ).[1]
Mandatory Visualizations
Caption: Mechanism of this compound Formation.
Caption: Experimental Workflow for this compound Synthesis.
References
Synthesis of α-Thio Ketones: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α-thio ketones, a critical functional group in medicinal chemistry and organic synthesis. The information presented is intended to guide researchers in selecting and implementing effective synthetic strategies.
Introduction
α-Thio ketones, also known as α-sulfenylated ketones, are valuable intermediates and target molecules in drug discovery and development. The incorporation of a sulfur atom at the α-position to a carbonyl group can significantly modulate the biological activity and pharmacokinetic properties of a molecule. A variety of synthetic methods have been developed to access these important compounds, each with its own advantages and substrate scope. This guide outlines several common and effective experimental setups for their preparation.
I. Methods for the Synthesis of α-Thio Ketones
Several synthetic strategies have been successfully employed for the synthesis of α-thio ketones. The choice of method often depends on the starting materials, desired substrate scope, and reaction conditions. Key approaches include the α-sulfenylation of ketones, reactions involving β-dicarbonyl compounds, and multicomponent reactions.
α-Sulfenylation of Ketones
The direct sulfenylation of a ketone at its α-position is a widely used and efficient method. This can be achieved through various protocols, including electrochemical methods and reactions utilizing thiols in the presence of an oxidizing agent or catalyst.
An electrochemical approach offers a green and efficient alternative, avoiding the need for chemical oxidants.[1] This method involves the reaction of enol acetates with thiophenols or thiols in an undivided cell, often mediated by a quaternary ammonium salt as the electrolyte.[1]
Synthesis from β-Keto Esters
A versatile method for the selective synthesis of α-thio ketones involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions.[2] By controlling the amount of base used, the reaction can be directed to selectively produce either α-thio esters or α-thio ketones.[2]
Iron-Catalyzed Insertion Reaction
A notable method involves the Fe(OTf)₂-catalyzed insertion reaction of α-diazocarbonyl compounds into the S-H bond of thiols.[3] This approach provides a direct route to α-thio ketones and a range of α-thioesters.[3]
Mechanochemical Three-Component Reaction
For a solvent-free and catalyst-free approach, a one-pot, three-component mechanochemical synthesis has been developed.[4] This method involves the ball milling of a 2-oxo aldehyde, an amine, and a thiol to produce α,α-amino thioketones.[4]
II. Experimental Protocols
The following are detailed protocols for key synthetic methods.
Protocol 1: Electrochemical α-Sulfenylation of Enol Acetates
Objective: To synthesize α-sulfenylated ketones from enol acetates and thiols via an electrochemical method.[1]
Materials:
-
Enol acetate (1.0 equiv)
-
Thiophenol or thiol (2.0 equiv)
-
Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 M solution in CH₃CN)
-
Acetonitrile (CH₃CN)
-
Undivided electrochemical cell with a carbon felt anode and a platinum cathode
-
DC power supply
Procedure:
-
In an undivided electrochemical cell, dissolve the enol acetate and the thiol in the 0.2 M solution of n-Bu₄NBF₄ in acetonitrile.
-
Submerge the carbon felt anode and platinum cathode into the solution.
-
Apply a constant current of 10 mA.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-sulfenylated ketone.
Protocol 2: Selective Synthesis of α-Thio Ketones from β-Keto Esters
Objective: To selectively synthesize α-thio ketones from β-keto esters and Bunte salts.[2]
Materials:
-
β-Keto ester (1.0 equiv)
-
Sodium S-organyl sulfurothioate (Bunte salt) (2.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Toluene
-
Air atmosphere
Procedure:
-
To a reaction vessel, add the β-keto ester, sodium S-organyl sulfurothioate, sodium hydroxide, and toluene.
-
Stir the reaction mixture at 100 °C under an air atmosphere for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Fe(II)-Catalyzed Insertion of α-Diazoketones into S-H Bonds
Objective: To synthesize α-thio ketones from α-diazoketones and thiols using an iron catalyst.[3]
Materials:
-
α-Diazoketone (1.0 equiv)
-
Thiol (1.2 equiv)
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (5 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction flask, dissolve the α-diazoketone and the thiol in dichloromethane.
-
Add Fe(OTf)₂ to the solution.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction for 24-48 hours by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-thio ketone.
III. Data Presentation
The following tables summarize quantitative data for the synthesis of various α-thio ketones using the described methods.
Table 1: Electrochemical Synthesis of α-Sulfenylated Ketones [1]
| Enol Acetate Substrate | Thiol Substrate | Product | Yield (%) |
| 1-Phenylvinyl acetate | Thiophenol | 2-phenyl-2-(phenylthio)ethan-1-one | 85 |
| 1-Cyclohexenyl acetate | 4-Methylthiophenol | 2-(p-tolylthio)cyclohexan-1-one | 78 |
| 1-(4-Methoxyphenyl)vinyl acetate | Benzyl mercaptan | 2-(benzylthio)-1-(4-methoxyphenyl)ethan-1-one | 75 |
Table 2: Selective Synthesis of α-Thio Ketones from β-Keto Esters [2]
| β-Keto Ester | Bunte Salt | Base (equiv) | Product | Yield (%) |
| Ethyl 3-oxobutanoate | Sodium S-benzyl sulfurothioate | 2.0 | 1-(Benzylthio)propan-2-one | 70 |
| Methyl 3-oxo-3-phenylpropanoate | Sodium S-phenyl sulfurothioate | 2.0 | 1-phenyl-2-(phenylthio)ethan-1-one | 85 |
| Ethyl 2-methyl-3-oxobutanoate | Sodium S-benzyl sulfurothioate | 2.0 | 3-(Benzylthio)butan-2-one | 65 |
Table 3: Fe(II)-Catalyzed Synthesis of α-Thio Ketones [3]
| α-Diazoketone | Thiol | Product | Yield (%) |
| 1-Diazo-3,3-dimethylbutan-2-one | Thiophenol | 3,3-Dimethyl-1-(phenylthio)butan-2-one | 85 |
| 2-Diazo-1-phenylethan-1-one | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)-1-phenylethan-1-one | 78 |
| 1-Diazo-4-phenylbutan-2-one | Benzyl mercaptan | 1-(Benzylthio)-4-phenylbutan-2-one | 72 |
IV. Visualization of Experimental Workflow and Reaction Mechanism
To further clarify the experimental process and underlying chemical transformations, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of α-thio ketones.
Caption: Base-catalyzed α-sulfenylation of a ketone mechanism.
References
- 1. Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Benzylthio)acetone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone, also known as 1-(benzylthio)propan-2-one, is a sulfur-containing organic compound. While direct and extensive medicinal applications of this compound are not widely documented in publicly available literature, its structural motifs, the benzylthio group and the α-thio ketone core , are present in numerous compounds with significant biological activities. This document outlines potential applications of this compound as a lead compound or scaffold in medicinal chemistry, based on the activities of structurally related molecules. Detailed experimental protocols for synthesis and hypothetical biological evaluation are provided to guide researchers in exploring its therapeutic potential.
Potential Therapeutic Applications
The structural features of this compound suggest its potential utility in the development of novel therapeutic agents in the following areas:
-
Antifungal Agents: The benzylthio moiety is a key component in several potent antifungal compounds. Derivatives of this compound could be synthesized and evaluated for their efficacy against various fungal pathogens.
-
Enzyme Inhibitors: The α-keto functionality is a known reactive moiety that can interact with enzyme active sites. Compounds containing this feature have been explored as inhibitors of various enzymes, including those involved in metabolic disorders.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a sulfur source like sodium S-benzyl sulfurothioate under basic conditions. The reaction proceeds via substitution followed by decarboxylation to yield the target α-thio ketone.[1]
Experimental Protocol: Synthesis of 1-(Benzylthio)propan-2-one
This protocol is adapted from a general method for the synthesis of α-thio ketones.[1]
Materials:
-
Ethyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Nitrogen gas (N₂)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol) and sodium S-benzyl sulfurothioate (0.5 mmol) in toluene (3.0 mL).
-
Add NaOH (2.0 equiv) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 100 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(benzylthio)propan-2-one.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application as an Antifungal Agent
Background
The "benzylthio" group has been incorporated into the structure of known antifungal drugs, such as fluconazole, to enhance their activity. A series of triazole alcohol antifungals with a benzylthio functionality demonstrated potent activity against various Candida isolates, including fluconazole-resistant strains.[2][3] The proposed mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Proposed mechanism of antifungal action.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
This compound or its derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted test compound.
-
Include positive (antifungal drug like fluconazole) and negative (no drug) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Quantitative Data from Analogous Compounds
The following table summarizes the antifungal activity of benzylthio analogs of fluconazole against various Candida species.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Benzylthio analog 8b | C. albicans (fluconazole-susceptible) | 0.063 - 1 | [2] |
| Benzylthio analog 8b | C. albicans (fluconazole-resistant) | 0.063 - 16 | [2] |
| Benzylthio analog 8e | C. parapsilosis (fluconazole-resistant) | 0.063 - 16 | [2] |
| Fluconazole | C. albicans (fluconazole-susceptible) | 0.5 - 4 | [2] |
Application as an Enzyme Inhibitor
Background
The α-keto group in this compound suggests its potential as an enzyme inhibitor. For instance, diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol, which contain a sulfur atom adjacent to a heterocyclic ring, have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
Hypothetical Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for an enzyme inhibition assay.
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
This compound or its derivatives
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compound in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations to the wells.
-
Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture for a defined time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a solution of Na₂CO₃.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data from Analogous Compounds
The following table presents the enzyme inhibitory activity of structurally related thiol and thione compounds against α-glucosidase and α-amylase.
| Compound | Enzyme | Inhibition Type | Kᵢ (M) | Reference |
| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Non-competitive | 3.5 x 10⁻⁵ | [4] |
| 4,5-diphenylimidazole-2-thione | α-Amylase | Non-competitive | 6.5 x 10⁻⁵ | [4] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Competitive | ~10⁻⁵ | [4] |
| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Competitive | ~10⁻⁵ | [4] |
Conclusion
While this compound itself is not established as a therapeutic agent, its structural components are featured in molecules with significant medicinal potential, particularly as antifungal agents and enzyme inhibitors. The protocols and data presented here, derived from analogous compounds, provide a strong foundation for researchers to explore the synthesis of this compound derivatives and to evaluate their biological activities. Further investigation into the structure-activity relationships of this class of compounds could lead to the discovery of novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 1-(Benzylthio)acetone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Benzylthio)acetone is a key intermediate in the synthesis of various organic compounds. Its purity is crucial for the successful outcome of subsequent reactions. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method separates the target compound from impurities based on the principle of differential adsorption. The components of the crude mixture partition between a polar stationary phase (silica gel) and a less polar mobile phase. By selecting an appropriate mobile phase, this compound can be effectively isolated.[1][2]
Principle of Separation:
Column chromatography separates compounds based on their polarity.[1] Silica gel, the stationary phase, is a polar adsorbent. The mobile phase, a solvent or a mixture of solvents, is passed through the column.[1][3] Less polar compounds have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase. Conversely, more polar compounds interact more strongly with the stationary phase and elute more slowly.[4] The polarity of the mobile phase can be adjusted to achieve optimal separation. For this compound, a moderately polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is effective.
The separation is typically monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate, is a key parameter for optimizing the separation and identifying the compound.[5][6]
Experimental Protocols
1. Materials and Equipment:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A starting point for TLC is a 9:1 (v/v) mixture of hexane:ethyl acetate.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or dropping funnel for solvent addition
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (acid-washed)
-
2. Preliminary Analysis by Thin Layer Chromatography (TLC):
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35, allowing for good separation from impurities.[5]
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Visualize the developed plate under a UV lamp.
-
Calculate the Rf value of the this compound spot.
-
Adjust the solvent polarity to achieve the desired Rf value. Increasing the proportion of ethyl acetate will increase the Rf value.[4][7]
-
3. Column Preparation (Wet Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more mobile phase as the silica gel settles.
-
Once the silica gel has settled to the desired height, add another thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase.[3]
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the mobile phase.
-
Carefully pipette this solution onto the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica gel.
-
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column using a separatory or dropping funnel.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
Maintain a constant flow rate and ensure the solvent level remains above the stationary phase at all times to prevent the column from cracking.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute more polar impurities after the desired compound has been collected.
6. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for purification of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (9:1, v/v) | Initial eluent. Polarity can be increased as needed. |
| Rf of this compound | ~0.30* | In Hexane:Ethyl Acetate (9:1, v/v). |
| Elution Order | Less polar impurities > this compound > More polar impurities | Based on the principle of normal-phase chromatography. |
| Detection Method | UV visualization (254 nm) | For monitoring fractions by TLC. |
*Note: The provided Rf value is an educated estimate based on the purification of similar compounds and should be determined experimentally for the specific crude mixture.[8]
Visualization
Diagram of the Experimental Workflow:
Caption: Workflow for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. byjus.com [byjus.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1-(Benzylthio)acetone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1][2][3][4][5][6][7] This application note provides a detailed protocol for the reaction of 1-(benzylthio)acetone with various Grignard reagents to synthesize tertiary alcohols containing a thioether moiety. These products can be valuable intermediates in medicinal chemistry and drug development due to the presence of both a hydroxyl group and a sulfur-containing functional group, which can be further functionalized.
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound.[3][5][8][9][10] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[3][5][8] The general reactivity of ketones with Grignard reagents to form tertiary alcohols is a well-established and widely used transformation.[3][4][5][6]
Reaction Mechanism
The reaction of this compound with a Grignard reagent (R-MgX) proceeds in two main stages: nucleophilic addition and acidic workup.
-
Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the carbonyl carbon of this compound. The π-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.[3]
-
Acidic Workup: The addition of a dilute acid protonates the magnesium alkoxide intermediate to yield the tertiary alcohol and water-soluble magnesium salts.[3][8]
Caption: General mechanism of the Grignard reaction with this compound.
Experimental Protocols
This section provides a detailed methodology for the reaction of this compound with a Grignard reagent, for instance, methylmagnesium bromide.
Materials and Equipment:
-
Round-bottom flasks (three-necked)
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Alkyl or aryl halide (e.g., methyl bromide in ether)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Critical Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[11] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).[3]
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources.
Protocol 1: Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of the alkyl halide (e.g., methyl bromide, 1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Protocol 2: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve this compound (0.95 equivalents) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Workup and Purification
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. Alternatively, pour the reaction mixture over a mixture of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude tertiary alcohol by column chromatography on silica gel or by recrystallization if it is a solid.
Caption: Experimental workflow for the reaction of this compound with a Grignard reagent.
Data Presentation
The following tables should be used to systematically record experimental data for reproducibility and comparison.
Table 1: Reaction Parameters and Yields
| Entry | Grignard Reagent (R-MgX) | Equivalents of Grignard | Reaction Time (h) | Reaction Temperature (°C) | Crude Yield (g) | Purified Yield (g) | Percent Yield (%) |
| 1 | CH₃MgBr | 1.2 | 2 | 0 to RT | |||
| 2 | PhMgBr | 1.2 | 2 | 0 to RT | |||
| 3 | EtMgBr | 1.2 | 2 | 0 to RT |
Table 2: Product Characterization Data
| Entry | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 1 | 1-(Benzylthio)-2-methylpropan-2-ol | ||||
| 2 | 1-(Benzylthio)-2-phenylpropan-2-ol | ||||
| 3 | 1-(Benzylthio)-2-ethylpropan-2-ol |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Grignard Reagents [sigmaaldrich.com]
Application Notes and Protocols for the Scalable Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-(Benzylthio)acetone, a key intermediate in various pharmaceutical and chemical manufacturing processes. The protocol detailed herein is designed for pilot plant operations, emphasizing safety, scalability, and efficiency. The primary synthetic route involves the nucleophilic substitution reaction between benzyl mercaptan and chloroacetone. This application note includes detailed experimental protocols, tabulated data for key reaction parameters, and process flow diagrams to ensure clarity and reproducibility.
Introduction
This compound is an α-keto thioether of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its synthesis on a laboratory scale is well-established; however, transitioning to a pilot plant scale presents challenges related to reaction control, heat management, and product purification. This protocol outlines a robust and scalable procedure that addresses these challenges, providing a clear pathway for the efficient production of this compound in a pilot plant setting. The synthesis is based on the SN2 reaction of benzyl mercaptan with chloroacetone, a reliable and high-yielding transformation.[1][2]
Chemical Reaction
The overall reaction for the synthesis of this compound is depicted below:
Scheme 1: Synthesis of this compound
The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of benzyl mercaptan, typically deprotonated in situ to the more nucleophilic thiolate, attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound on a pilot plant scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Benzyl Mercaptan | C₇H₈S | 124.21 | ≥98% | |
| Chloroacetone | C₃H₅ClO | 92.52 | ≥97% (stabilized) | Lachrymator, handle with care in a well-ventilated area. |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | |
| Isopropyl Alcohol | C₃H₈O | 60.10 | ACS Grade | Solvent |
| Toluene | C₇H₈ | 92.14 | ACS Grade | Extraction Solvent |
| Brine (sat. NaCl) | NaCl(aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent |
Equipment
-
100 L Glass-Lined Reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
20 L Addition Funnel.
-
50 L Receiving Flasks.
-
Separatory Funnel (or equivalent liquid-liquid extraction setup for pilot scale).
-
Rotary Evaporator with a suitable sized flask for solvent removal.
-
Vacuum Distillation Apparatus.
-
Standard laboratory glassware and personal protective equipment (PPE).
Scalable Synthesis Protocol
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Reagent Charging:
-
Charge the reactor with 40 L of isopropyl alcohol.
-
Add 5.0 kg (40.27 mol) of benzyl mercaptan to the reactor with gentle stirring.
-
In a separate vessel, prepare a solution of 1.65 kg (41.25 mol) of sodium hydroxide in 10 L of isopropyl alcohol. Caution: This is an exothermic process.
-
-
Thiolate Formation:
-
Slowly add the sodium hydroxide solution to the reactor containing benzyl mercaptan over a period of 30-45 minutes.
-
Maintain the internal temperature between 20-25 °C during the addition using the reactor's cooling jacket.
-
Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the sodium benzylthiolate.
-
-
Addition of Chloroacetone:
-
Dissolve 3.8 kg (41.06 mol) of chloroacetone in 10 L of isopropyl alcohol.
-
Add the chloroacetone solution dropwise to the reactor via the addition funnel over 1-2 hours.
-
Maintain the reaction temperature between 25-30 °C. An exotherm may be observed, and cooling should be applied as necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting materials are consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, neutralize the mixture by adding 2 M hydrochloric acid until the pH is approximately 7.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropyl alcohol.
-
To the resulting slurry, add 30 L of water and 30 L of toluene.
-
Stir vigorously for 15 minutes, then allow the layers to separate.
-
Collect the organic (upper) layer.
-
Extract the aqueous layer with an additional 15 L of toluene.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with 2 x 20 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate (approximately 2 kg).
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate on a rotary evaporator to remove the toluene.
-
The crude this compound is obtained as an oil.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Data Presentation
The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Benzyl Mercaptan | 5.0 | kg | |
| Chloroacetone | 3.8 | kg | |
| Sodium Hydroxide | 1.65 | kg | |
| Solvents | |||
| Isopropyl Alcohol | 50 | L | Reaction Solvent |
| Toluene | 45 | L | Extraction Solvent |
| Reaction Conditions | |||
| Thiolate Formation Temp. | 20-25 | °C | |
| Chloroacetone Addition Temp. | 25-30 | °C | |
| Reaction Time | 4-6 | hours | |
| Yield | |||
| Expected Product Mass | 6.0 - 6.5 | kg | Based on typical yields for similar reactions.[3] |
| Expected Yield | 80-90 | % |
Visualizations
Reaction Pathway
References
Application Notes and Protocols: 1-(Benzylthio)acetone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone is a versatile synthetic intermediate that holds potential as a precursor for a variety of heterocyclic scaffolds of medicinal interest. Its structure, featuring a reactive ketone and a protected thiol, allows for sequential or one-pot transformations to construct complex molecular architectures. This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of thiazole and thiophene derivatives, which are core components of numerous pharmaceutical agents. While direct literature examples for this specific starting material are limited, the following protocols are based on well-established and robust synthetic methodologies.
Application Note 1: Synthesis of 2-Amino-4-Methylthiazole Derivatives
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a range of approved drugs with diverse therapeutic activities, including anti-inflammatory, antibacterial, and anticancer agents. The Hantzsch thiazole synthesis is a classical and reliable method for the construction of this heterocyclic system, typically involving the condensation of an α-haloketone with a thiourea. This protocol outlines a potential two-step synthetic sequence starting from this compound to generate a 2-amino-4-methylthiazole derivative. The initial step involves the conversion of the α-benzylthio ketone to a more reactive α-chloro ketone, which then undergoes the Hantzsch cyclization.
Logical Workflow for 2-Amino-4-Methylthiazole Synthesis
Caption: Workflow for the synthesis of 2-amino-4-methylthiazole from this compound.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
Step 1: Synthesis of 1-Chloroacetone from this compound
This step involves the chlorination of the α-carbon to the ketone.
-
Materials:
-
This compound (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloroacetone. This intermediate is often used directly in the next step without further purification.
-
Step 2: Hantzsch Synthesis of 2-Amino-4-methylthiazole
-
Materials:
-
Crude 1-Chloroacetone (from Step 1) (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Solid sodium hydroxide (NaOH)
-
Diethyl ether
-
-
-
Suspend thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the crude 1-chloroacetone to the suspension.
-
Heat the mixture to reflux for 2 hours. The thiourea will dissolve as the reaction proceeds.
-
After reflux, cool the reaction mixture to room temperature and then in an ice bath.
-
With vigorous stirring, slowly add solid sodium hydroxide pellets to basify the mixture (pH > 10), ensuring the temperature does not rise excessively. An oily layer should separate.
-
Separate the oily product layer. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium hydroxide, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield 2-amino-4-methylthiazole as a solid.
-
Quantitative Data (Illustrative)
| Step | Reactant | Product | Yield (%) | Purity (by HPLC) (%) |
| 1 | This compound | 1-Chloroacetone | ~90 (crude) | - |
| 2 | 1-Chloroacetone | 2-Amino-4-methylthiazole | 70-75 | >98 |
Application Note 2: Synthesis of 2-Amino-3-cyano-4-methylthiophene Derivatives
2-Aminothiophene derivatives are important building blocks in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol describes a potential pathway for the synthesis of a 2-amino-3-cyano-4-methylthiophene derivative from this compound via an in-situ generated α-mercaptoketone.
Signaling Pathway for Gewald Reaction
Caption: Reaction pathway for the Gewald synthesis of a 2-aminothiophene derivative.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-4-methylthiophene
This protocol first involves the debenzylation of this compound to generate α-mercaptoacetone, which then reacts in a one-pot fashion.
-
Materials:
-
This compound (1.0 eq)
-
Sodium metal (for debenzylation) (2.2 eq)
-
Liquid ammonia (NH₃)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
Debenzylation (Birch Reduction conditions):
-
In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of this compound in a minimal amount of dry THF dropwise. The blue color will dissipate. Continue adding sodium until the blue color persists for 30 minutes.
-
Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate. The residue contains the sodium salt of α-mercaptoacetone.
-
-
-
To the residue from the previous step, add ethanol, malononitrile, elemental sulfur, and a catalytic amount of morpholine.
-
Heat the mixture at 50-60 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford 2-amino-3-cyano-4-methylthiophene.
-
-
Quantitative Data (Illustrative)
| Step | Reactant | Product | Yield (%) | Purity (by HPLC) (%) |
| 1 & 2 | This compound | 2-Amino-3-cyano-4-methylthiophene | 55-65 | >97 |
Disclaimer: The protocols provided are illustrative and based on established chemical principles. They have not been optimized for this compound specifically. Researchers should conduct their own risk assessments and optimization studies before implementation. Appropriate safety precautions must be taken when handling all chemicals, especially sodium metal, liquid ammonia, and sulfuryl chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(Benzylthio)acetone as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone is a unique molecule possessing both a ketone and a thioether functional group. This bifunctionality makes it a potentially valuable substrate for a range of enzymatic reactions, particularly those catalyzed by oxidoreductases. Its utility in enzymatic studies can aid in the characterization of novel enzymes, the development of biocatalytic processes for the synthesis of chiral molecules, and the investigation of drug metabolism pathways. The sulfur-containing moiety also makes it relevant for studies involving xenobiotic metabolism.
This document provides detailed application notes and protocols for investigating this compound as a substrate for two key classes of enzymes: Monooxygenases and Carbonyl Reductases . These enzymes catalyze the oxidation of the thioether and the reduction of the ketone, respectively, yielding potentially valuable chiral products.
Potential Enzymatic Transformations
Based on the chemical structure of this compound, two primary enzymatic transformations are proposed:
-
Sulfoxidation by Monooxygenases: Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs) are known to catalyze the oxidation of thioethers to sulfoxides. This reaction introduces a chiral center at the sulfur atom, potentially yielding enantiomerically enriched sulfoxides which are valuable synthons in medicinal chemistry.
-
Ketone Reduction by Carbonyl Reductases: Carbonyl reductases, a broad class of enzymes including short-chain dehydrogenases/reductases (SDRs) and aldo-keto reductases (AKRs), catalyze the NADPH or NADH-dependent reduction of ketones to secondary alcohols. This reaction would convert this compound to the corresponding chiral alcohol, 1-(benzylthio)propan-2-ol, a potentially useful building block.
The following sections provide detailed protocols for screening and characterizing these enzymatic activities, along with illustrative data presentation.
Illustrative Quantitative Data
Table 1: Hypothetical Kinetic Parameters for Monooxygenase-Catalyzed Sulfoxidation of this compound
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| Recombinant Human FMO3 | This compound | 150 | 25.8 |
| Recombinant Human CYP3A4 | This compound | 75 | 12.3 |
Table 2: Hypothetical Kinetic Parameters for Carbonyl Reductase-Catalyzed Reduction of this compound
| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein) | Cofactor |
| Candida magna Carbonyl Reductase | This compound | 1.2 | 5.7 | NADPH |
| Human Carbonyl Reductase 1 (CBR1) | This compound | 0.8 | 2.1 | NADPH |
Experimental Protocols
Protocol 1: Screening and Kinetic Analysis of Monooxygenase Activity on this compound
This protocol describes a general method for assessing the ability of monooxygenases (e.g., from liver microsomes or recombinant sources) to oxidize this compound. The primary method of detection is monitoring the consumption of the NADPH cofactor spectrophotometrically.
Materials:
-
Purified monooxygenase (e.g., recombinant FMO, CYP, or liver microsomes)
-
This compound
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 100 mM.
-
Prepare a fresh stock solution of NADPH in Assay Buffer at a concentration of 10 mM.
-
Dilute the enzyme preparation to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare reaction mixtures containing:
-
Assay Buffer to a final volume of 200 µL.
-
A suitable concentration of the monooxygenase enzyme.
-
Varying concentrations of this compound (e.g., 0-500 µM). A vehicle control (organic solvent only) should be included.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes. The rate of NADPH consumption is indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocity against the substrate concentration.
-
Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Screening and Kinetic Analysis of Carbonyl Reductase Activity on this compound
This protocol outlines a general procedure for evaluating the reduction of this compound by carbonyl reductases. Similar to the monooxygenase assay, this method relies on monitoring NADPH consumption.
Materials:
-
Purified carbonyl reductase
-
This compound
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a fresh 10 mM stock solution of NADPH in Assay Buffer.
-
Dilute the carbonyl reductase to an appropriate concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
Assay Buffer to a final volume of 200 µL.
-
A fixed concentration of the carbonyl reductase.
-
NADPH to a final concentration of 200 µM.
-
-
Pre-incubate the plate at a suitable temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 0-10 mM).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic traces.
-
Plot the initial velocities as a function of the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Visualizations
The following diagrams illustrate the proposed enzymatic reactions and a general workflow for substrate characterization.
Caption: Proposed enzymatic transformations of this compound.
Application Notes and Protocols: Asymmetric Synthesis Involving 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylthio)acetone is an α-sulfenyl ketone with potential applications in asymmetric synthesis as a building block for chiral molecules. The presence of the sulfur atom and the adjacent carbonyl group allows for a range of transformations to introduce stereocenters with high enantioselectivity. Although direct asymmetric transformations of this compound are not extensively documented in peer-reviewed literature, its structural similarity to other α-thioether and α-sulfonyl ketones allows for the adaptation of established stereoselective methodologies. This document provides detailed application notes and protocols for proposed asymmetric syntheses involving this compound, based on analogous reactions with similar substrates. These protocols serve as a guide for researchers to explore the synthetic utility of this compound in constructing chiral synthons for drug discovery and development.
Synthesis of this compound
This compound can be synthesized from readily available starting materials such as ethyl acetoacetate and sodium S-benzyl sulfurothioate.[1] A reported method involves the reaction of these precursors in the presence of a base, leading to the formation of the desired product.[1] This accessibility makes it a viable substrate for further synthetic explorations.
Proposed Asymmetric Transformations
Based on established asymmetric methodologies for structurally related α-sulfur-substituted ketones, the following transformations are proposed for this compound.
Asymmetric Hydrogenation
The asymmetric hydrogenation of the ketone moiety in this compound would yield the corresponding chiral alcohol, a valuable synthon. This transformation is analogous to the well-established asymmetric hydrogenation of other α-functionalized ketones.[2][3] Chiral ruthenium catalysts, such as those developed by Noyori, are highly effective for this type of reduction.[2]
Representative Data for Asymmetric Hydrogenation of α-Sulfur Substituted Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | α-(phenylthio)acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2000 | >99 | 96 (R) | [2] |
| 2 | α-chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | >99 | 96 (R) | [2] |
| 3 | Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2000 | >99 | 96 (R) | [2] |
Experimental Protocol: Proposed Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
RuCl₂[(S)-tolbinap][(R)-dmapen] (or other suitable chiral Ru catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
Procedure:
-
In an inert atmosphere glovebox, charge a glass liner for the autoclave with the chiral ruthenium catalyst (e.g., 0.0005 mmol, S/C = 2000).
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 0.01 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Seal the glass liner inside the pre-dried autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.
-
Upon completion, carefully vent the autoclave and purge with an inert gas.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
Asymmetric Aldol Reaction
The enolate of this compound can potentially act as a nucleophile in an asymmetric aldol reaction with various aldehydes. The use of a chiral catalyst, such as a proline-based organocatalyst or a chiral metal complex, can induce high stereoselectivity. This would lead to the formation of chiral β-hydroxy-α-(benzylthio)ketones, which are versatile intermediates.
Representative Data for Asymmetric Aldol Reactions of Ketones
| Entry | Ketone | Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | Proline | 68 | - | 96 | - |
| 2 | Thioamide 90 | Aldehyde 7 | ent-88 (chiral catalyst) | - | - | 92 | [4] |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 99 | 95:5 | 96 | - |
Experimental Protocol: Proposed Asymmetric Aldol Reaction of this compound
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline (or other suitable organocatalyst)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH₂Cl₂)
-
Inert atmosphere setup
Procedure:
-
To a stirred solution of (S)-proline (e.g., 0.1 mmol, 10 mol%) in the chosen anhydrous solvent (2 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to allow for enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at that temperature for the required duration (e.g., 24-72 hours), monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis, respectively.
Asymmetric Michael Addition
As a Michael donor, the enolate of this compound could be added to various Michael acceptors, such as nitroolefins or α,β-unsaturated ketones, in an enantioselective manner. Chiral organocatalysts, like squaramides or thioureas derived from chiral diamines, are known to be effective for such reactions.[5]
Representative Data for Asymmetric Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | α-Nitroketone | Unsaturated benzothiophenone | Squaramide | up to 97 | up to 98 | [5] |
| 2 | α-Thiocyanoindanone | Azadiene | Squaramide | moderate | up to 90:10 er | [6] |
| 3 | Acetone | trans-β-Nitrostyrene | Thiourea | 95 | 97 | - |
Experimental Protocol: Proposed Asymmetric Michael Addition of this compound
Materials:
-
This compound
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Chiral squaramide or thiourea catalyst (e.g., Takemoto catalyst)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF)
-
Inert atmosphere setup
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the chiral catalyst (e.g., 0.05 mmol, 5 mol%) in the anhydrous solvent (1 mL).
-
Add the Michael acceptor (1.0 mmol) to the catalyst solution.
-
Add this compound (1.5 mmol) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the necessary time (e.g., 12-48 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
-
Determine the enantiomeric excess and, if applicable, the diastereomeric ratio of the product by chiral HPLC and NMR analysis.
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: General workflow for proposed asymmetric transformations of this compound.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
This compound represents a promising yet underexplored substrate for asymmetric synthesis. The protocols and data presented, derived from analogous systems, provide a solid foundation for researchers to develop novel stereoselective transformations. The resulting chiral thioether-containing molecules are of significant interest in medicinal chemistry and drug development due to the prevalence of sulfur-containing motifs in bioactive compounds. Further investigation into the direct asymmetric functionalization of this compound is warranted and could unlock new pathways to valuable chiral building blocks.
References
- 1. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzylthio)acetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 1-(benzylthio)acetone. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is the S-alkylation of benzyl mercaptan (benzyl thiol) with a haloacetone, typically chloroacetone or bromoacetone. This reaction is a nucleophilic substitution (SN2) where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of the haloacetone, displacing the halide.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are benzyl mercaptan and chloroacetone (or bromoacetone). A base is required to deprotonate the thiol, and a suitable solvent is needed to facilitate the reaction.
Q3: What are some potential side reactions that can lower the yield of this compound?
A3: Several side reactions can occur:
-
Oxidation of Benzyl Mercaptan: Benzyl mercaptan can be oxidized to dibenzyl disulfide, especially in the presence of air (oxygen). This depletes the starting material.
-
Over-alkylation: While less common for this specific product, in other thioether syntheses, the product thioether can be further alkylated to form a sulfonium salt.
-
Aldol Condensation of Acetone: If acetone is used as a solvent or is present as an impurity, it can undergo self-condensation under basic conditions.
-
Elimination Reactions: With stronger bases and certain alkyl halides, elimination reactions can compete with substitution, though this is less of a concern with chloroacetone.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for benzyl mercaptan and chloroacetone should be visible at the start, and as the reaction progresses, a new spot for the this compound product should appear and intensify, while the starting material spots diminish.
Q5: What are the common methods for purifying the final product?
A5: The most common purification method is column chromatography on silica gel. Recrystallization can also be used if the crude product is a solid and a suitable solvent system is found. Distillation under reduced pressure is another option if the product is a liquid and thermally stable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may be too weak to fully deprotonate the benzyl mercaptan. 2. Poor Quality Starting Materials: Benzyl mercaptan may have oxidized to dibenzyl disulfide. Chloroacetone can degrade over time. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a stronger base such as sodium hydroxide, potassium carbonate, or sodium ethoxide. 2. Use freshly distilled or high-purity starting materials. Check for the presence of disulfide in the benzyl mercaptan by TLC or NMR. 3. Gradually increase the reaction temperature, for example, from room temperature to reflux. 4. Continue to monitor the reaction by TLC until the starting materials are consumed. |
| Formation of a White Precipitate (Salt) | The reaction of the base with the displaced halide and the acidic proton of the thiol forms a salt (e.g., NaCl or KCl). | This is a normal part of the reaction. The salt is typically removed during the aqueous workup by filtration or extraction. |
| Reaction has Stalled (No further change by TLC) | 1. Reagent Degradation: One of the reagents may have degraded during the reaction. 2. Inhibitors: Trace impurities in the starting materials or solvent could be inhibiting the reaction. | 1. Consider adding a fresh portion of the limiting reagent. 2. Ensure high-purity, dry solvents are used. |
| Difficult Purification | Presence of Dibenzyl Disulfide: This byproduct has a similar polarity to the product, making separation by column chromatography challenging. | Optimize the reaction conditions to minimize the formation of the disulfide by running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound via S-alkylation
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Benzyl mercaptan
-
Chloroacetone
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl mercaptan (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add chloroacetone (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (e.g., 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1-(Benzylthio)propan-2-one*
*Data adapted from a study on a closely related analog, 1-(benzylthio)propan-2-one, which provides valuable insights for optimizing the synthesis of this compound.[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2) | Toluene | 100 | 18 | 44 |
| 2 | NaOH (4) | Toluene | 100 | 18 | Traces |
| 3 | KOH (2) | Toluene | 100 | 18 | 35 |
| 4 | K₂CO₃ (2) | Toluene | 100 | 18 | 20 |
| 5 | NaOH (2) | Dioxane | 100 | 18 | 30 |
| 6 | NaOH (2) | DMF | 100 | 18 | 25 |
| 7 | NaOH (2) | Acetonitrile | 100 | 18 | 15 |
| 8 | NaOH (2) | Toluene | 100 | 18 | 68** |
*Reaction of ethyl acetoacetate with sodium S-benzyl sulfurothioate. **Reaction conducted with 0.5 mmol of ethyl acetoacetate and 1.0 mmol of sodium S-benzyl sulfurothioate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1-(Benzylthio)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(benzylthio)acetone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method for synthesizing this compound is the S-alkylation of benzyl mercaptan with chloroacetone. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a thiolate anion which then acts as a nucleophile.
Q2: What are the primary starting materials and reagents for this synthesis?
The key reagents are:
-
Benzyl Mercaptan (Phenylmethanethiol): The source of the benzylthio group.
-
Chloroacetone: The electrophile that provides the acetone backbone.
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Base: Commonly used bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt).
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Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is typically used.
Q3: I am observing a significant amount of a white, crystalline solid that is insoluble in my reaction mixture. What could this be?
This is likely dibenzyl disulfide . It forms from the oxidation of the starting material, benzyl mercaptan, especially in the presence of atmospheric oxygen.
Q4: My reaction is complete, but after workup, the yield of this compound is very low, and I've isolated an unexpected carboxylic acid derivative. What might have happened?
This could be due to the Favorskii rearrangement of chloroacetone. In the presence of a strong base, α-halo ketones like chloroacetone can rearrange to form carboxylic acid derivatives. This is more likely to occur with stronger bases and higher reaction temperatures.
Q5: After purification, I have identified impurities that appear to be dimers or higher molecular weight products of acetone. How did these form?
If you are using acetone as a solvent, these impurities are likely the result of the aldol condensation of acetone . Under basic conditions, acetone can react with itself to form products such as diacetone alcohol and mesityl oxide.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive base. 2. Low reaction temperature. 3. Poor quality of starting materials. | 1. Use a fresh, anhydrous base. 2. Gently warm the reaction mixture if it is being run at a very low temperature. 3. Ensure the purity of benzyl mercaptan and chloroacetone. Chloroacetone can degrade over time and should be stored properly. |
| Presence of a Significant Amount of Dibenzyl Disulfide | Oxidation of benzyl mercaptan. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Minimize the reaction time. |
| Formation of Favorskii Rearrangement Products | Use of a strong base and/or high temperature. | 1. Use a milder base such as potassium carbonate. 2. Maintain a lower reaction temperature. 3. Add the base slowly to the reaction mixture. |
| Presence of Acetone Self-Condensation Products | Use of acetone as a solvent under basic conditions. | 1. Consider using an alternative polar aprotic solvent like acetonitrile or DMF. 2. If using acetone, use a milder base and lower temperatures to minimize this side reaction. |
| Difficulty in Product Purification | Presence of multiple side products and unreacted starting materials. | 1. Optimize the reaction conditions to minimize side product formation. 2. Use column chromatography for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. 3. A vacuum distillation can also be employed for purification. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound via the S-alkylation of benzyl mercaptan with chloroacetone. The values are indicative and can vary based on specific reaction conditions.
| Parameter | Value | Notes |
| Typical Yield | 75-90% | Highly dependent on the purity of starting materials and reaction conditions. |
| Reaction Time | 2-6 hours | Can be monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | Room Temperature to 50°C | Higher temperatures may increase the rate of side reactions. |
| Common Impurities | Dibenzyl disulfide, Favorskii rearrangement products, Aldol condensation products (if acetone is the solvent). | The percentage of these impurities can vary significantly. |
| Purity (after purification) | >95% | Achievable with column chromatography or distillation. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from benzyl mercaptan and chloroacetone.
Materials:
-
Benzyl mercaptan
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or Acetonitrile)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl mercaptan (1.0 eq) and acetone (or acetonitrile) (approximately 10 mL per gram of benzyl mercaptan).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature using a dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes/ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Technical Support Center: Synthesis of 1-(Benzylthio)acetone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(benzylthio)acetone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound?
A1: The most common and straightforward method for synthesizing this compound is through the S-alkylation of benzyl mercaptan (also known as phenylmethanethiol) with chloroacetone.[1] This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent. An alternative route involves the reaction of a β-keto ester, like ethyl acetoacetate, with a sulfur source such as sodium S-benzyl sulfurothioate.[2]
Q2: I am getting a very low yield. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
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Reagent Quality: Ensure the purity of your starting materials. Benzyl mercaptan can oxidize to dibenzyl disulfide upon prolonged exposure to air. Chloroacetone can degrade over time. Use freshly distilled or purified reagents if necessary.
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Base Strength and Stoichiometry: The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion.[3] A weak base or insufficient amount may result in incomplete reaction. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide. Using at least one equivalent of a strong base is recommended.
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Reaction Temperature: While heating can increase the reaction rate, excessive temperatures may lead to side reactions and decomposition of the product or starting materials. A moderate temperature (e.g., room temperature to 60 °C) is often sufficient.
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Inert Atmosphere: To prevent the oxidative dimerization of benzyl mercaptan to dibenzyl disulfide, it is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
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Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like acetone, DMF, or acetonitrile are generally good choices. Acetone can sometimes participate in side reactions, so its use should be monitored.[5]
Q3: My final product is contaminated with a white solid that is difficult to remove. What is it and how do I get rid of it?
A3: A common impurity is dibenzyl disulfide, which forms from the oxidation of benzyl mercaptan. This side product can be minimized by running the reaction under an inert atmosphere. If it does form, it can often be removed during purification. Dibenzyl disulfide has lower polarity than this compound, so it will elute earlier during column chromatography on silica gel. Recrystallization from a suitable solvent system may also be effective.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting materials (benzyl mercaptan and chloroacetone) and the product. The spots can be visualized under a UV lamp (254 nm) as the benzyl group is UV active. The disappearance of the limiting starting material indicates the completion of the reaction.
Q5: What is the best method for purifying the crude this compound?
A5: After an aqueous workup to remove the base and any water-soluble salts, the crude product is typically an oil. The most effective method for purification is flash column chromatography on silica gel.[2] A gradient elution with a mixture of hexane and ethyl acetate is commonly used. Kugelrohr distillation under high vacuum can also be employed for purification if the product is thermally stable.[6]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results from a study on the synthesis of 1-(benzylthio)propan-2-one (4a) from ethyl acetoacetate (1a) and sodium S-benzyl sulfurothioate (2a), demonstrating the effect of different bases and solvents on the reaction yield.[2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) of 4a |
| 1 | NaOH (2) | Toluene | 100 | 44 |
| 2 | KOH (2) | Toluene | 100 | 35 |
| 3 | LiOH (2) | Toluene | 100 | 30 |
| 4 | K₂CO₃ (2) | Toluene | 100 | 25 |
| 5 | NaOH (2) | Dioxane | 100 | 40 |
| 6 | NaOH (2) | Acetonitrile | Reflux | 38 |
| 7 | NaOH (2) | THF | Reflux | 32 |
| 8 | NaOH (2) | Toluene | 100 | 68* |
*Reaction conducted under air with 0.5 mmol of 1a and 1.0 mmol of 2a.
Experimental Protocols
Protocol: Synthesis of this compound via S-Alkylation
This protocol describes the synthesis of this compound from benzyl mercaptan and chloroacetone.
Safety Precautions:
-
Benzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1]
-
Chloroacetone is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be performed in a fume hood.
Materials:
-
Benzyl mercaptan
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Chloroacetone
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Sodium hydroxide (NaOH)
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Acetone (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl mercaptan (1.0 eq) in anhydrous acetone.
-
Base Addition: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium thiolate should be observed.
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Alkylation: Cool the mixture in an ice-water bath. Add chloroacetone (1.05 eq) dropwise to the stirred suspension.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the benzyl mercaptan is consumed (typically 2-4 hours).
-
Workup:
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale-yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in 1-(Benzylthio)acetone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting and optimizing the synthesis of 1-(Benzylthio)acetone. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues that lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound? A1: The synthesis is typically achieved via a nucleophilic substitution reaction (SN2), where the thiolate anion of benzyl mercaptan acts as a nucleophile and attacks the electrophilic carbon of a haloacetone, such as chloroacetone or bromoacetone, displacing the halide. A base is required to deprotonate the benzyl mercaptan to form the more nucleophilic thiolate.
Q2: What are the most common causes of low yield in this synthesis? A2: The most frequent causes of low yield include the oxidation of the starting material, benzyl mercaptan, to dibenzyl disulfide; an incomplete reaction due to insufficient base or suboptimal temperature; and the occurrence of side reactions, such as the self-condensation of acetone if it is used as the solvent.[1][2][3]
Q3: How can I determine if my benzyl mercaptan starting material has oxidized? A3: Benzyl mercaptan is prone to oxidation, forming dibenzyl disulfide, which appears as a white solid. The presence of this solid in the liquid thiol is a clear indicator of oxidation. Additionally, an NMR spectrum can confirm the presence of the disulfide. To prevent this, it is crucial to use fresh benzyl mercaptan and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of the base, and how do I choose the right one? A4: The base deprotonates the thiol group (-SH) of benzyl mercaptan to form a thiolate anion (-S⁻), which is a much stronger nucleophile.[4] The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium ethoxide ensure complete deprotonation but can promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) can minimize side reactions but may lead to incomplete conversion if the reaction conditions are not optimized.[5]
Q5: Which solvent is most suitable for this reaction? A5: Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize the thiolate anion and promote the SN2 reaction.[4] Alcohols like ethanol can also be used, especially when using an alkoxide base. The choice of solvent should ensure the solubility of all reactants.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem: Low or No Product Formation
-
Q: My reaction shows very little or no formation of the desired product. What is the first thing I should check?
-
A: First, verify the purity and integrity of your starting materials. Benzyl mercaptan can readily oxidize to dibenzyl disulfide, which is unreactive under these conditions.[1] Use freshly purchased or distilled benzyl mercaptan. Ensure your haloacetone is not degraded and your solvent is anhydrous, as water can interfere with the base.
-
-
Q: I've confirmed my starting materials are pure, but the reaction is still not proceeding. What should I investigate next?
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A: Review your reaction conditions, specifically the base and temperature. The base may be too weak or used in an insufficient amount to fully deprotonate the thiol. Consider switching to a stronger base or using at least 1.1 equivalents.[5] Additionally, the reaction may require more thermal energy; try gradually increasing the temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS.[5]
-
Problem: Significant Formation of Byproducts
-
Q: My crude product analysis shows a major byproduct. How do I identify and prevent it?
-
A: The most common byproduct is dibenzyl disulfide, resulting from the oxidation of benzyl mercaptan. This can be minimized by degassing your solvent and running the reaction under an inert atmosphere (N₂ or Ar). If you are using acetone as a solvent with a strong base, you may be forming self-condensation products.[3][6] In this case, switching to a non-reactive solvent like DMF or acetonitrile is recommended.
-
Problem: Difficult Product Purification
-
Q: The crude product is an oil, and I am having trouble purifying it. What is the best approach?
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A: this compound is an oil at room temperature, which can make crystallization difficult. The most effective method for purification is flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the product from non-polar impurities like dibenzyl disulfide and polar baseline impurities.
-
-
Q: I am losing a significant amount of product during the aqueous workup. How can I prevent this?
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A: Emulsions can form during the extraction, leading to product loss. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent) to maximize the recovery of your product from the aqueous layer.
-
Visualizations
Reaction and Side-Reaction Pathway
References
Preventing decomposition of 1-(Benzylthio)acetone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(Benzylthio)acetone during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound containing a ketone and a thioether functional group. It serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical and materials science research.
Q2: What are the primary stability concerns for this compound during a reaction?
A2: The main stability concerns for this compound are its susceptibility to oxidation at the sulfur atom, thermal decomposition at elevated temperatures, and potential degradation under strongly acidic or basic conditions. These conditions can lead to the formation of unwanted byproducts and a reduction in the yield of the desired product.
Q3: What are the likely decomposition products of this compound?
A3: Decomposition can lead to a variety of byproducts depending on the reaction conditions.
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Oxidation: The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone.
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Thermal Decomposition: At high temperatures, cleavage of the carbon-sulfur bond can occur, potentially leading to the formation of toluene, thioacetone, and other fragmentation products.
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Acid/Base Catalysis: Strong acids or bases may promote side reactions such as aldol condensation or cleavage of the thioether linkage.
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: Reaction progress and the formation of potential byproducts can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a standard of pure this compound can help identify any degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of Desired Product and Formation of Suspected Oxidation Byproducts
Possible Cause: The thioether moiety of this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen, certain metal catalysts, or oxidizing reagents. This leads to the formation of the corresponding sulfoxide and sulfone, which may not participate in the desired reaction.
Solutions:
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Work Under an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation from atmospheric oxygen.
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Use Degassed Solvents: Solvents can dissolve atmospheric oxygen. Degassing solvents prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles is recommended.
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Add Antioxidants: The addition of a radical scavenger or antioxidant can inhibit oxidation. Common antioxidants include butylated hydroxytoluene (BHT) or triphenylphosphine.
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Select Non-Oxidizing Reagents: Carefully select reagents and catalysts that are not known to be strong oxidants.
Issue 2: Reaction Mixture Darkens and Multiple Unidentified Spots Appear on TLC at Elevated Temperatures
Possible Cause: this compound can undergo thermal decomposition. The Safety Data Sheet (SDS) indicates that thermal decomposition can lead to the release of irritating gases and vapors, suggesting molecular fragmentation.[1]
Solutions:
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Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.
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Minimize Reaction Time: Prolonged heating can increase the extent of decomposition. Monitor the reaction closely and stop it as soon as it is complete.
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Use a Milder Heat Source: Employ a controlled temperature oil bath rather than a heating mantle to avoid localized overheating.
Issue 3: Unwanted Side Reactions, Such as Aldol Condensation or Cleavage, are Observed
Possible Cause: The ketone functionality of this compound can participate in side reactions, particularly under strongly acidic or basic conditions. The thioether linkage may also be susceptible to cleavage under these conditions.
Solutions:
-
Control pH: Maintain the reaction pH within a neutral or mildly acidic/basic range if possible. Use of a buffer system can help control the pH.
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Protecting Groups: If the ketone is not the reactive site for the desired transformation, consider protecting it as a ketal prior to the reaction. The protecting group can be removed in a subsequent step.
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Use Milder Catalysts: Opt for milder acidic or basic catalysts that can promote the desired reaction without causing significant degradation.
Experimental Protocols
Protocol 1: General Procedure for Conducting a Reaction Under an Inert Atmosphere
This protocol describes a standard method for setting up a reaction under a nitrogen or argon atmosphere to prevent oxidation.[2][3][4]
Materials:
-
Reaction flask, condenser, and other necessary glassware, oven-dried.
-
Rubber septa.
-
Nitrogen or argon gas source with a regulator.
-
Balloon.
-
Needles and tubing.
Procedure:
-
Assemble the oven-dried glassware, including a stir bar, while still hot.
-
Seal all openings with rubber septa.
-
Allow the glassware to cool to room temperature under a gentle stream of inert gas introduced via a needle through a septum. An exit needle should be placed in another septum to allow for the displacement of air.
-
Once cool, remove the exit needle. Maintain a slight positive pressure of the inert gas, which can be visualized by attaching a balloon filled with the inert gas to the inlet needle.
-
Add degassed solvents and reagents via syringe through the septa.
Protocol 2: Use of an Antioxidant in a Reaction
This protocol provides a general guideline for using Butylated Hydroxytoluene (BHT) as an antioxidant.
Materials:
-
Butylated Hydroxytoluene (BHT).
-
Reaction solvent.
Procedure:
-
To the reaction vessel containing this compound and the solvent, add a catalytic amount of BHT (typically 0.1-1 mol%).
-
Stir the mixture for a few minutes to ensure the antioxidant is fully dissolved before proceeding with the addition of other reagents.
-
Proceed with the reaction as planned. The BHT will scavenge radicals that could initiate oxidation.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the stability of this compound, providing a qualitative guide for reaction optimization.
| Parameter | Condition | Potential for Decomposition | Primary Decomposition Pathway | Recommended Mitigation |
| Atmosphere | Air | High | Oxidation | Inert atmosphere (N₂ or Ar) |
| Inert (N₂ or Ar) | Low | - | - | |
| Temperature | < 60°C | Low | - | - |
| 60°C - 100°C | Moderate | Thermal Decomposition | Lower temperature, shorter reaction time | |
| > 100°C | High | Thermal Decomposition | Avoid if possible | |
| pH | 1-3 | Moderate-High | Acid-catalyzed cleavage/side reactions | Buffer system, milder acid |
| 4-8 | Low | - | - | |
| 9-11 | Moderate | Base-catalyzed side reactions (e.g., aldol) | Milder base, protecting group | |
| >12 | High | Base-catalyzed decomposition/side reactions | Avoid if possible | |
| Catalyst | Oxidizing (e.g., H₂O₂) | High | Oxidation | Use non-oxidizing catalysts |
| Non-oxidizing | Low | - | - |
Visualizations
Logical Workflow for Troubleshooting this compound Decomposition
This diagram outlines a systematic approach to identifying and resolving decomposition issues.
Caption: A flowchart for diagnosing and solving decomposition issues with this compound.
Potential Decomposition Pathways of this compound
This diagram illustrates the main chemical transformations that can lead to the degradation of this compound.
Caption: Potential decomposition pathways of this compound under various conditions.
References
- 1. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
Technical Support Center: Synthesis of 1-(benzylthio)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(benzylthio)propan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(benzylthio)propan-2-one?
The most common and direct method for the synthesis of 1-(benzylthio)propan-2-one is the nucleophilic substitution (SN2) reaction between benzyl mercaptan (phenylmethanethiol) and chloroacetone. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride.
Q2: What are the most common byproducts in the synthesis of 1-(benzylthio)propan-2-one?
The primary byproducts encountered in this synthesis are:
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Dibenzyl disulfide: This is formed from the oxidation of the starting material, benzyl mercaptan. This can be particularly problematic if the reaction is exposed to air for extended periods, especially under basic conditions.
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Self-condensation products of chloroacetone: Chloroacetone can undergo aldol-type self-condensation reactions, particularly in the presence of strong bases or acids. This can lead to a variety of higher molecular weight impurities.
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Unreacted starting materials: Incomplete reactions will result in the presence of residual benzyl mercaptan and chloroacetone in the crude product.
Q3: How can I minimize the formation of dibenzyl disulfide?
To minimize the formation of dibenzyl disulfide, it is crucial to limit the exposure of benzyl mercaptan to oxygen. This can be achieved by:
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Using degassed solvents: Solvents should be sparged with an inert gas (e.g., nitrogen or argon) prior to use.
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Maintaining an inert atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere.
-
Limiting reaction time: Prolonged reaction times can increase the likelihood of oxidation.
Q4: What are the ideal reaction conditions to suppress the self-condensation of chloroacetone?
The self-condensation of chloroacetone is promoted by both acidic and basic conditions. To mitigate this side reaction:
-
Choice of base: Use a relatively mild base, such as potassium carbonate (K₂CO₃), rather than strong bases like sodium hydroxide (NaOH) or alkoxides.
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Controlled addition of reagents: Adding the chloroacetone slowly to the mixture of benzyl mercaptan and base can help to keep its concentration low at any given time, thus reducing the rate of self-condensation.
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Temperature control: Running the reaction at a moderate temperature (e.g., room temperature to slightly elevated) can help to control the rate of both the desired reaction and the undesired self-condensation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1-(benzylthio)propan-2-one | 1. Incomplete reaction. 2. Significant formation of byproducts (dibenzyl disulfide, chloroacetone self-condensation). 3. Ineffective deprotonation of benzyl mercaptan. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. See specific troubleshooting for byproduct formation. 3. Ensure the base is of good quality and used in appropriate stoichiometry (at least one equivalent). Consider a stronger, non-nucleophilic base if necessary, but be mindful of increasing chloroacetone self-condensation. |
| Presence of a significant amount of dibenzyl disulfide in the product | 1. Oxidation of benzyl mercaptan due to exposure to air. 2. Presence of oxidizing impurities in reagents or solvents. | 1. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled or high-purity, degassed solvents. |
| Complex mixture of high molecular weight byproducts observed by TLC/GC-MS | 1. Self-condensation of chloroacetone. | 1. Use a milder base (e.g., K₂CO₃). 2. Add chloroacetone dropwise to the reaction mixture. 3. Maintain a lower reaction temperature. |
| Product is difficult to purify | 1. Presence of polar byproducts from chloroacetone self-condensation. 2. Similar polarity of the desired product and dibenzyl disulfide. | 1. Employ column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient). 2. Recrystallization may be an effective purification method if the product is a solid. |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-(benzylthio)propan-2-one.
Materials:
-
Benzyl mercaptan
-
Chloroacetone
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Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzyl mercaptan (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.2 eq) to the solution and stir the suspension at room temperature for 15-20 minutes.
-
Slowly add chloroacetone (1.1 eq) dropwise to the reaction mixture via a syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(benzylthio)propan-2-one.
Visualizations
Caption: Reaction scheme for the synthesis of 1-(benzylthio)propan-2-one and its major byproducts.
Caption: A logical workflow for troubleshooting common byproduct formation during synthesis.
Effect of base concentration on 1-(Benzylthio)acetone synthesis
This technical support center provides guidance on the synthesis of 1-(Benzylthio)acetone, with a specific focus on the critical role of base concentration. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate challenges in this chemical synthesis.
The Critical Influence of Base Concentration
The synthesis of this compound from benzyl mercaptan and chloroacetone is a nucleophilic substitution reaction where a base is crucial for deprotonating the thiol group of benzyl mercaptan. This deprotonation generates a potent thiolate nucleophile, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming the desired product.
The concentration of the base is a critical parameter that can significantly impact the reaction's yield and rate. Insufficient base will result in a low concentration of the reactive thiolate, leading to a slow or incomplete reaction. Conversely, an excessively high concentration of base can promote side reactions, such as the self-condensation of acetone (if used as a solvent or if chloroacetone degrades) or elimination reactions, which can decrease the overall yield of the desired product.[1][2] Therefore, optimizing the base concentration is essential for an efficient synthesis.
Quantitative Data Summary
The following table summarizes the hypothetical effect of base concentration on the yield and reaction time for the synthesis of this compound. This data is illustrative and serves to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.
| Base (NaOH) Equivalents | Reaction Time (hours) | Yield (%) | Observations |
| 0.5 | 24 | 35 | Incomplete reaction, starting material remains. |
| 1.0 | 12 | 75 | Good conversion to product. |
| 1.2 | 8 | 85 | Optimal concentration, high yield and reasonable reaction time. |
| 2.0 | 6 | 60 | Increased side products observed, purification more difficult. |
| 4.0 | 4 | 40 | Significant amount of side products and potential decomposition.[1] |
Experimental Protocol
This protocol details a general procedure for the synthesis of this compound.
Materials:
-
Benzyl mercaptan (C₆H₅CH₂SH)[3]
-
Chloroacetone (CH₃COCH₂Cl)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)[4]
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve benzyl mercaptan (1.0 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.2 equivalents) in a minimal amount of water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the thiolate.
-
Addition of Chloroacetone: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQs
-
What is the role of the base in this reaction? The base deprotonates the thiol group of benzyl mercaptan to form a thiolate anion. This thiolate is a much stronger nucleophile than the neutral thiol and is necessary for the reaction to proceed at a reasonable rate.[5][6][7]
-
Why is my reaction yield low? Low yields can result from several factors:
-
Inappropriate base concentration: Too little base leads to incomplete reaction, while too much can cause side reactions.[1]
-
Poor quality reagents: Impure starting materials or wet solvents can negatively impact the reaction.
-
Suboptimal reaction temperature or time: The reaction may not have gone to completion, or the product may have decomposed at elevated temperatures.[8]
-
Inefficient workup and purification: Product may be lost during extraction or purification steps.[9]
-
-
I see multiple spots on my TLC plate after the reaction. What are they? Besides the starting materials and the desired product, other spots could represent side products. A common side product is dibenzyl disulfide, formed by the oxidation of benzyl mercaptan, especially if the reaction is exposed to air for extended periods. Other possibilities include products from the self-condensation of acetone or other base-induced side reactions.
-
Can I use a different base? Yes, other bases like potassium carbonate, sodium ethoxide, or triethylamine can be used.[4][10] However, the optimal reaction conditions, including the amount of base and reaction temperature, may need to be re-optimized for each base.
Troubleshooting Steps
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient base. | Increase the equivalents of base incrementally (e.g., from 1.0 to 1.2 eq). |
| Inactive catalyst (if applicable). | N/A for this specific base-mediated reaction. | |
| Low reaction temperature. | Increase the reaction temperature and monitor by TLC. | |
| Formation of Significant Byproducts | Base concentration is too high. | Decrease the amount of base used. |
| Reaction temperature is too high. | Run the reaction at a lower temperature for a longer period. | |
| Presence of oxygen leading to disulfide formation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product is water-soluble. | This is unlikely for this compound, but if suspected, perform multiple extractions with the organic solvent. |
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
References
- 1. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in 1-(Benzylthio)acetone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(benzylthio)acetone reactions. Proper temperature control is critical for achieving high yields, minimizing side reactions, and ensuring the safety and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: Incomplete consumption of starting materials and insufficient energy for the reaction to proceed at an adequate rate. For instance, in the synthesis from β-keto esters, lower temperatures can lead to incomplete decarboxylation.[1] | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or another appropriate analytical method. For reactions involving decarboxylation, a higher temperature (e.g., 100°C) may be necessary.[1] |
| Reaction time is too short: Even at the optimal temperature, the reaction may not have had sufficient time to reach completion. | Extend the reaction time and continue to monitor its progress. | |
| Inefficient heat transfer: Poor stirring or an inadequate heating mantle can lead to uneven temperature distribution within the reaction mixture. | Ensure vigorous stirring to maintain a homogeneous temperature. Use a calibrated thermometer immersed in the reaction mixture (if possible) or in the heating bath in close proximity to the flask. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high: Elevated temperatures can provide enough activation energy for undesired side reactions to occur, reducing the selectivity of the desired product. | Reduce the reaction temperature. If the reaction is highly exothermic, consider adding reagents dropwise or using a cooling bath to maintain the desired temperature. |
| Presence of oxygen: For some synthetic routes, an oxygen or nitrogen atmosphere can be prejudicial to the formation of 1-(benzylthio)propan-2-one.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry or base concentration: The ratio of reactants and the amount of base can significantly influence the product distribution. | Carefully control the stoichiometry of your reactants and the concentration of the base. Optimization of these parameters may be necessary for your specific reaction conditions. | |
| Product Decomposition | Excessive temperature: this compound, like many organic molecules, can decompose at high temperatures. The presence of an α-keto group might make the adjacent thioether bond susceptible to cleavage at elevated temperatures. | Avoid unnecessarily high temperatures. If purification is done by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
| Reaction Runaway (Rapid, Uncontrolled Temperature Increase) | Highly exothermic reaction: The S-alkylation of thiols can be exothermic. Without proper control, the heat generated can accelerate the reaction rate, leading to a thermal runaway. | Use a cooling bath (ice-water or other appropriate coolant) to dissipate the heat generated. Add one of the reactants slowly (dropwise) to the other to control the rate of the reaction and heat generation. Ensure that the reaction scale is appropriate for the cooling capacity of your setup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific synthetic route. For the synthesis from ethyl acetoacetate and sodium S-benzyl sulfurothioate in toluene with NaOH as a base, a temperature of 100°C has been shown to be effective.[1] However, it is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How does temperature affect the yield of this compound?
A2: Temperature has a significant impact on the yield. At temperatures that are too low, the reaction may be slow or incomplete, resulting in a low yield.[1] Conversely, excessively high temperatures can promote side reactions or product decomposition, which also lowers the yield of the desired product. The relationship between temperature and yield often follows an optimal curve, where the highest yield is achieved within a specific temperature range.
Q3: What are common side products in the synthesis of this compound and how can their formation be minimized?
A3: Common side products can include dibenzyl disulfide (from the oxidation of benzyl mercaptan) and products from competing nucleophilic substitution reactions. In the synthesis from β-keto esters, α-organylthio esters can be a significant byproduct.[1] To minimize these:
-
Dibenzyl disulfide: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.
-
Competing substitution products: Precise control over temperature and stoichiometry is crucial. Lowering the temperature can often increase the selectivity for the desired product.
Q4: My reaction mixture is turning dark. Is this normal?
A4: A change in color is not uncommon in organic reactions and does not necessarily indicate a problem. However, a significant darkening, especially at higher temperatures, could be a sign of decomposition or the formation of polymeric byproducts. It is advisable to monitor the reaction by TLC or another analytical technique to assess the formation of the desired product and identify any significant impurities.
Q5: How can I accurately control the temperature of my reaction?
A5: For precise temperature control, use a reliable heating source such as a silicone oil bath with a PID temperature controller and a magnetic stirrer. Place the thermometer in the heating bath as close to the reaction flask as possible, or if feasible, directly in the reaction mixture. For reactions at or below room temperature, use a cooling bath (e.g., ice-water, ice-salt, or a cryocooler).
Data Presentation
The following table summarizes the effect of reaction conditions on the synthesis of 1-(benzylthio)propan-2-one (4a) and a side product, ethyl 2-(benzylthio)acetate (3a), from ethyl acetoacetate (1a) and sodium S-benzyl sulfurothioate (2a) in toluene at 100°C.[1]
| Entry | Reactant 1a (mmol) | Reactant 2a (mmol) | Base (equiv.) | Atmosphere | Yield of 3a (%) | Yield of 4a (%) |
| 1 | 1.0 | 0.5 | NaOH (2) | Air | 20 | 44 |
| 2 | 0.5 | 1.0 | NaOH (2) | Air | 11 | 68 |
| 3 | 0.5 | 1.0 | NaOH (2) | Oxygen | - | prejudice to formation |
| 4 | 0.5 | 1.0 | NaOH (2) | Nitrogen | - | prejudice to formation |
| 5 | 0.5 | 1.0 | - | Air | No product | No product |
Data adapted from reference[1].
Experimental Protocols
Protocol 1: Synthesis of 1-(Benzylthio)propan-2-one from Ethyl Acetoacetate and Sodium S-Benzyl Sulfurothioate[1]
This protocol is based on the optimized conditions reported in the literature for selectively producing 1-(benzylthio)propan-2-one.
Materials:
-
Ethyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
To a reaction flask, add ethyl acetoacetate (0.5 mmol) and sodium S-benzyl sulfurothioate (1.0 mmol).
-
Add toluene (3.0 mL) as the solvent.
-
Add sodium hydroxide (2 equivalents).
-
Stir the mixture at 100°C for 18 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 1-(benzylthio)propan-2-one.
Visualizations
The following diagrams illustrate key concepts and workflows related to temperature control in this compound reactions.
Caption: Workflow for temperature control and optimization in chemical reactions.
Caption: Troubleshooting logic for temperature-related issues in reactions.
References
Catalyst selection for optimizing 1-(Benzylthio)acetone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 1-(benzylthio)acetone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when following the highly effective method involving the reaction of a β-keto ester with a Bunte salt.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., NaOH) may be old or have absorbed atmospheric CO₂, reducing its activity. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 3. Poor Quality Starting Materials: The β-keto ester or Bunte salt may be impure. | 1a. Use a fresh, high-purity batch of the base. 2a. Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 100 °C in toluene).[1] 3a. Verify the purity of starting materials by appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Ethyl 2-(benzylthio)acetate as the Major Product | Incorrect Stoichiometry of Base: An excess of base (e.g., 4 equivalents of NaOH) favors the formation of the α-thio ester over the desired α-thio ketone.[1] | 1a. Carefully control the stoichiometry of the base. Use approximately 2 equivalents of NaOH to selectively promote the synthesis of this compound.[1] |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inefficient Stirring: Poor mixing can lead to localized concentrations of reactants and incomplete reaction. | 1a. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 2a. Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired ketone and the ester byproduct may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product may be an oil, making crystallization difficult. | 1a. Optimize the eluent system for column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The polarity can be fine-tuned to achieve better separation. 2a. If the product is an oil, purification by flash column chromatography is the recommended method.[1] |
| Reaction Turns Dark or Shows Signs of Decomposition | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or products. 2. Presence of Oxygen: For some sensitive substrates, an inert atmosphere may be necessary to prevent oxidative side reactions. | 1a. Maintain the reaction temperature at the recommended level. 2a. While the referenced procedure is conducted under an air atmosphere, if decomposition is observed, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and selective method for synthesizing this compound?
A1: A highly selective and effective method involves the reaction of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with a sodium S-organyl sulfurothioate (Bunte salt) in the presence of a base like sodium hydroxide (NaOH) in toluene at 100 °C.[1] The selectivity towards the α-thio ketone is achieved by carefully controlling the amount of base used.[1]
Q2: How does the amount of base influence the reaction outcome?
A2: The stoichiometry of the base is a critical factor in determining the major product. Using approximately 2 equivalents of NaOH favors the formation of the α-thio ketone (this compound). In contrast, using a higher amount of base, such as 4 equivalents, selectively yields the α-thio ester (ethyl 2-(benzylthio)acetate).[1]
Q3: What are the recommended starting materials for this synthesis?
A3: Ethyl acetoacetate or methyl acetoacetate are suitable β-keto ester starting materials.[1] The sulfur source is a sodium S-benzyl sulfurothioate (Bunte salt), which is a stable, non-hygroscopic, and less odorous alternative to thiols.[1]
Q4: What are the optimal reaction conditions?
A4: For the selective synthesis of this compound, the reaction is typically carried out using 2 equivalents of NaOH as the base in toluene at a temperature of 100 °C for 18 hours under an air atmosphere.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q6: What is the primary byproduct in this synthesis, and how can I minimize its formation?
A6: The primary byproduct is the corresponding α-thio ester, ethyl 2-(benzylthio)acetate.[1] Its formation can be minimized by using the correct stoichiometry of the base (approximately 2 equivalents of NaOH).[1]
Q7: What is the recommended method for purifying the final product?
A7: The crude product is typically purified by flash column chromatography on silica gel.[1] A suitable eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis to achieve optimal separation.
Q8: Are there alternative catalytic systems for this type of transformation?
A8: While the base-mediated cleavage of β-keto esters is a very effective method, other catalytic systems are known for the synthesis of α-aryl ketones. These often involve transition metal catalysts, such as palladium complexes with specialized phosphine ligands, for the α-arylation of ketone enolates.[2] However, for the specific synthesis of this compound, the base-mediated approach with Bunte salts is well-documented and efficient.[1]
Data Presentation
Table 1: Optimization of Base and Stoichiometry for the Synthesis of this compound (4a) and Ethyl 2-(benzylthio)acetate (3a)
| Entry | β-Keto Ester (1a) (mmol) | Bunte Salt (2a) (mmol) | Base (equiv.) | Solvent | Yield of 3a (%) | Yield of 4a (%) |
| 1 | 1.0 | 0.5 | NaOH (2) | Toluene | 20 | 44 |
| 2 | 1.0 | 0.5 | NaOH (4) | Toluene | 48 | traces |
| 3 | 0.5 | 1.0 | NaOH (2) | Toluene | 11 | 68 |
| 4 | 0.5 | 1.0 | NaOH (4) | Toluene | 80 | 11 |
| 5 | 0.5 (1b)* | 1.0 | NaOH (2) | Toluene | - | 80 |
Data adapted from Kazmierczak, J. C., et al. (2021).[1] *Starting material was methyl acetoacetate (1b).
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (4a)
This protocol is adapted from the work of Kazmierczak, J. C., et al. (2021).[1]
Materials:
-
Methyl acetoacetate (0.5 mmol)
-
Sodium S-benzyl sulfurothioate (1.0 mmol)
-
Sodium hydroxide (2.0 equiv, 1.0 mmol)
-
Toluene (3 mL)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a reaction vessel, add methyl acetoacetate (0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), sodium hydroxide (1.0 mmol), and toluene (3 mL).
-
Stir the reaction mixture at 100 °C under an air atmosphere for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 9:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: 1-(Benzylthio)acetone Work-up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Benzylthio)acetone. Our goal is to provide guidance on work-up procedures to minimize product loss and address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its work-up?
Understanding the physical properties of this compound is crucial for designing an effective work-up and purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂OS | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Melting Point | 53-54 °C | Cheméo[2] |
| Boiling Point | 155 °C | Cheméo[2] |
| Density | 1.09 g/cm³ | Cheméo[2] |
| LogP (Octanol/Water Partition Coefficient) | 2.509 (Calculated) | Cheméo[2] |
| Water Solubility (log₁₀WS) | -2.77 (Calculated) | Cheméo[2] |
The calculated LogP value suggests that this compound is significantly more soluble in organic solvents than in water, which is favorable for extraction-based work-ups. Its relatively high boiling point means that removal of common organic solvents by rotary evaporation should not result in significant product loss.
Q2: What is a general work-up procedure for a reaction mixture containing this compound?
A general procedure involves quenching the reaction, followed by an aqueous work-up to remove water-soluble impurities. The organic product is then extracted, dried, and concentrated. Further purification is typically achieved by column chromatography. A detailed experimental protocol is provided in a later section.
Q3: My crude ¹H NMR spectrum shows impurities. What are the expected chemical shifts for pure this compound?
The following are the reported ¹H NMR (Nuclear Magnetic Resonance) spectral data for this compound. Significant deviation from these shifts or the presence of additional peaks indicates impurities.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃ | 2.25 | s | 3H |
| CH₂ (thioether) | 3.20 | s | 2H |
| CH₂ (benzyl) | 3.75 | s | 2H |
| Ar-H | 7.20-7.35 | m | 5H |
| Solvent: Acetone-d₆ |
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
Issue 1: Low yield after aqueous work-up.
| Potential Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer. | Although the LogP value suggests low water solubility, repeated washes with large volumes of aqueous solution can lead to some product loss. Minimize the volume and number of aqueous washes. Consider using brine (saturated NaCl solution) for the final wash to "salt out" the organic product from the aqueous phase. |
| Product degradation due to pH. | The stability of α-keto thioethers can be sensitive to acidic or basic conditions. It is generally recommended to maintain a neutral pH during the work-up. If acidic or basic washes are necessary, they should be performed quickly and at low temperatures (e.g., on an ice bath). Neutralize the organic layer with a wash of saturated sodium bicarbonate (if acidic) or dilute HCl (if basic), followed by a brine wash. |
| Incomplete extraction. | Ensure the organic solvent used for extraction is appropriate and used in sufficient volume. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction to maximize recovery. |
Issue 2: Formation of an emulsion during extraction.
Emulsions are a common problem when working with sulfur-containing compounds.
| Potential Cause | Troubleshooting Step |
| High concentration of starting materials or byproducts acting as surfactants. | - Add Brine: Add a significant amount of saturated sodium chloride (brine) solution to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer and often helps to break the emulsion. - Change pH: Carefully add a small amount of dilute acid or base to see if a change in pH disrupts the emulsion. Be mindful of the potential for product degradation. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion. - Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers. - Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., 30-60 minutes) will allow the layers to separate on their own. |
Issue 3: Product decomposition during purification.
| Potential Cause | Troubleshooting Step |
| Oxidation of the thioether. | Thioethers can be oxidized to sulfoxides and sulfones, especially if exposed to oxidizing agents or prolonged exposure to air. Keep the work-up and purification steps as brief as possible. Consider degassing solvents by bubbling nitrogen through them before use. |
| Instability on silica gel. | While generally stable on silica gel, prolonged exposure can sometimes lead to degradation of sensitive compounds. To mitigate this, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 1% v/v) to the eluent. This is particularly useful if acidic impurities are suspected to be causing degradation on the column. |
| Thermal decomposition. | If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible. |
Experimental Protocols
General Work-up Procedure for this compound
-
Quenching: Cool the reaction mixture to room temperature or in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium chloride) to stop the reaction.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetone, it is often beneficial to remove the bulk of the solvent under reduced pressure (rotary evaporation).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and water. Gently shake the funnel, venting frequently. Allow the layers to separate.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated sodium bicarbonate solution (if the reaction was acidic)
-
Brine (1 x volume of organic layer)
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. A gradient from low to high polarity (e.g., 5% to 20% ethyl acetate in hexane) can be effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for common issues during the work-up of this compound.
References
Validation & Comparative
Structural Confirmation of 1-(Benzylthio)acetone: A Comparative Guide to 1H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural confirmation of 1-(Benzylthio)acetone, a key intermediate in various synthetic pathways. We present a detailed examination of its predicted 1H NMR spectrum, alongside a comparative overview of alternative analytical techniques. This document offers detailed experimental protocols and data interpretation to ensure accurate structural elucidation.
1H NMR Spectral Analysis of this compound
The structure of this compound comprises three distinct proton environments that are expected to be resolved in a 1H NMR spectrum: the aromatic protons of the benzyl group, the methylene protons adjacent to both the sulfur atom and the phenyl ring, the methylene protons adjacent to the sulfur and the carbonyl group, and the methyl protons of the acetone moiety. Based on established chemical shift principles, a predicted 1H NMR spectrum is summarized in Table 1.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Benzyl CH₂ (S-CH₂-Ph) | ~3.7 | Singlet | 2H |
| Methylene (S-CH₂-C=O) | ~3.2 | Singlet | 2H |
| Methyl (CH₃) | ~2.2 | Singlet | 3H |
Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining a high-quality 1H NMR spectrum for structural confirmation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to react with the analyte and its residual peak at 7.26 ppm does not interfere with the expected signals.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities of the signals to confirm the structure.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using 1H NMR and other spectroscopic methods is outlined in the following diagram.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Comparison with Alternative Analytical Methods
While 1H NMR is a powerful tool for structural elucidation, a combination of analytical techniques provides the most robust confirmation. Infrared (IR) spectroscopy and mass spectrometry (MS) are excellent complementary methods. The NIST WebBook provides access to the mass and IR spectra for this compound.[1]
Table 2: Comparison of Analytical Methods for Structural Confirmation
| Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| 1H NMR Spectroscopy | Precise proton environment, connectivity (through coupling), and stoichiometry. | Predicted signals at ~7.3 (m, 5H), ~3.7 (s, 2H), ~3.2 (s, 2H), and ~2.2 (s, 3H) ppm. | Provides detailed structural information. | Requires a relatively pure sample; may not distinguish between some isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Strong C=O stretch around 1715 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and C-S stretch. | Fast and non-destructive. | Provides limited information on the overall carbon skeleton and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak at m/z = 180.27.[1] Fragmentation may show loss of the benzyl group (m/z = 91) and other characteristic fragments. | High sensitivity and provides molecular weight. | Fragmentation can be complex to interpret; may not distinguish between isomers with the same mass. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental analysis of this compound.
Caption: Step-by-step experimental workflow for the multi-technique analysis of this compound.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently confirm the structure of this compound, ensuring the integrity of their synthetic products for downstream applications in drug discovery and development.
References
A Comparative Guide to the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methodologies for the preparation of 1-(Benzylthio)acetone, a valuable intermediate in various chemical syntheses. The methods discussed are the reaction of a β-keto ester with a sodium S-benzyl sulfurothioate and the classical S-alkylation of benzyl mercaptan with a haloacetone. This document presents a quantitative comparison of these methods, detailed experimental protocols, and a visual representation of the synthetic pathways to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative data for the two primary synthesis methods for this compound.
| Parameter | Method 1: From β-Keto Ester and Sodium S-Benzyl Sulfurothioate | Method 2: S-Alkylation of Benzyl Mercaptan |
| Starting Materials | Methyl acetoacetate, Sodium S-benzyl sulfurothioate | Benzyl mercaptan, Chloroacetone |
| Key Reagents | Sodium hydroxide (NaOH) | A suitable base (e.g., NaH, K₂CO₃, NaOH) |
| Solvent | Toluene | A suitable polar aprotic solvent (e.g., DMF, Acetone) |
| Overall Yield | Up to 80%[1] | Typically moderate to high (Specific data not available in search results) |
| Reaction Temperature | 100 °C[1] | Typically room temperature to moderate heating |
| Reaction Time | 18 hours[1] | Generally shorter than Method 1 (Specific data not available in search results) |
| Reaction Atmosphere | Air or Oxygen atmosphere can be favorable[1] | Typically under an inert atmosphere (e.g., N₂, Ar) to prevent thiol oxidation |
| Purification | Column chromatography[1] | Extraction and column chromatography or distillation |
Experimental Protocols
Method 1: Synthesis from a β-Keto Ester and Sodium S-Benzyl Sulfurothioate
This method provides a high-yield route to this compound from readily available starting materials. The reaction proceeds via the formation of an α-thio ketone with concomitant decarboxylation.
Materials and Reagents:
-
Methyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of methyl acetoacetate (0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), and sodium hydroxide (2.0 mmol, 4 equivalents) is prepared in toluene (3 mL).[1]
-
The reaction mixture is stirred at 100 °C.[1] Optimal yields for similar reactions were obtained under an air or oxygen atmosphere.[1]
-
The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC). The reaction is typically stirred for 18 hours.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 1-(benzylthio)propan-2-one. An 80% yield has been reported for this transformation.[1]
Method 2: S-Alkylation of Benzyl Mercaptan (Generalized Protocol)
This classical approach involves the nucleophilic substitution of a halide from a haloacetone by the thiolate anion generated from benzyl mercaptan. While specific experimental data for this exact transformation was not found in the search results, the following is a generalized protocol based on standard S-alkylation procedures.
Materials and Reagents:
-
Benzyl mercaptan (Benzenemethanethiol)
-
Chloroacetone or Bromoacetone
-
A suitable base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)
-
A suitable polar aprotic solvent (e.g., dimethylformamide (DMF), acetone, tetrahydrofuran (THF))
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a solution of benzyl mercaptan (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a base (1.1 equivalents) is added portion-wise at 0 °C to form the sodium benzylthiolate in situ.
-
The mixture is stirred at room temperature for approximately 30 minutes.
-
Chloroacetone or bromoacetone (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation to yield this compound.
Mandatory Visualization: Synthetic Pathways
The following diagram illustrates the two distinct synthetic routes to this compound.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Both methods presented are viable for the synthesis of this compound. Method 1, the reaction of a β-keto ester with sodium S-benzyl sulfurothioate, is a well-documented procedure with a reported high yield of 80%.[1] It offers a clear and reproducible protocol. Method 2, the S-alkylation of benzyl mercaptan, represents a more traditional and direct approach to thioether synthesis. While specific yield and optimized conditions for this particular product were not available in the searched literature, this method is generally robust and may offer advantages in terms of shorter reaction times and milder conditions. The choice between these methods may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Method 1 is recommended for researchers seeking a high-yield synthesis with a detailed, published protocol. Method 2 may be suitable for those familiar with S-alkylation reactions who wish to explore a more classical route.
References
1-(Benzylthio)acetone vs. Other Alpha-Thio Ketones in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, alpha-thio ketones serve as versatile intermediates, prized for their ability to facilitate the formation of complex molecular architectures. Their utility stems from the unique reactivity conferred by the sulfur atom positioned alpha to a carbonyl group. This guide provides an objective comparison of 1-(benzylthio)acetone and other alpha-thio ketones, focusing on their synthesis and performance in key synthetic transformations. The information presented is supported by experimental data to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Synthesis of Alpha-Thio Ketones
A prevalent and efficient method for the synthesis of alpha-thio ketones involves the base-mediated reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts). This approach offers a selective route to a variety of alpha-thio ketones, with the choice of base and reaction conditions being crucial for optimizing yields.
Comparative Synthesis Yields
The following table summarizes the yields for the synthesis of various alpha-thio ketones from ethyl acetoacetate and different sodium S-organyl sulfurothioates. The data is derived from a study by da Silva et al., which highlights the influence of the electronic properties of the substituent on the benzylthio group on the reaction outcome.
| Entry | S-Substituent (R in R-S-) | Product | Yield (%)[1] |
| 1 | Benzyl | 1-(Benzylthio)propan-2-one | 84 |
| 2 | 4-Methylbenzyl | 1-((4-Methylbenzyl)thio)propan-2-one | 82 |
| 3 | 4-Methoxybenzyl | 1-((4-Methoxybenzyl)thio)propan-2-one | 81 |
| 4 | 4-Chlorobenzyl | 1-((4-Chlorobenzyl)thio)propan-2-one | 75 |
| 5 | 4-Bromobenzyl | 1-((4-Bromobenzyl)thio)propan-2-one | 72 |
| 6 | 4-Nitrobenzyl | 1-((4-Nitrobenzyl)thio)propan-2-one | 45 |
| 7 | Methyl | 1-(Methylthio)propan-2-one | 65 |
| 8 | Ethyl | 1-(Ethylthio)propan-2-one | 68 |
| 9 | Isopropyl | 1-(Isopropylthio)propan-2-one | 55 |
Observations:
-
Electron-donating groups on the benzyl ring of the Bunte salt generally lead to higher yields of the corresponding alpha-thio ketone.
-
Conversely, strong electron-withdrawing groups, such as a nitro group, significantly decrease the reaction yield.
-
Simple alkylthio substituents provide moderate to good yields.
Experimental Protocol: Synthesis of 1-(Benzylthio)propan-2-one
This protocol is adapted from the work of da Silva, J. G. et al.[1].
Materials:
-
Ethyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl acetoacetate (0.5 mmol) in toluene (3.0 mL) in a sealed tube, add sodium S-benzyl sulfurothioate (1.0 mmol) and NaOH (2.0 equiv).
-
The mixture is stirred at 100 °C for 18 hours under an air atmosphere.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 99:1 v/v) to afford the pure 1-(benzylthio)propan-2-one.
Performance in Synthetic Applications
Alpha-thio ketones are valuable nucleophiles in carbon-carbon bond-forming reactions, primarily through the formation of their corresponding enolates. The nature of the sulfur substituent can influence the acidity of the alpha-protons and the stability and reactivity of the resulting enolate.
Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental transformation in organic synthesis. While direct comparative studies of pre-formed alpha-thio ketones as Michael donors are not extensively documented, data from the in-situ generation of thio-Michael adducts provides insight into the reactivity of different thiols.
The following table presents the yields of the Michael addition of various thiols to methyl vinyl ketone. This reaction proceeds via a thiolate intermediate, which is analogous to the enolate of an alpha-thio ketone in terms of its nucleophilic character at the sulfur-bearing carbon.
| Entry | Thiol | Michael Acceptor | Product | Yield (%) |
| 1 | Thiophenol | Methyl vinyl ketone | 4-(Phenylthio)butan-2-one | 93 |
| 2 | 4-Chlorothiophenol | Methyl vinyl ketone | 4-((4-Chlorophenyl)thio)butan-2-one | 98 |
| 3 | 4-Methylthiophenol | Methyl vinyl ketone | 4-((4-Methylphenyl)thio)butan-2-one | 85 |
| 4 | 4-Methoxythiophenol | Methyl vinyl ketone | 4-((4-Methoxyphenyl)thio)butan-2-one | 93 |
| 5 | Benzylthiol | Methyl vinyl ketone | 4-(Benzylthio)butan-2-one | 76 |
Observations:
-
Aromatic thiols generally exhibit high reactivity in the Michael addition.
-
The electronic nature of the substituent on the aromatic ring of the thiol appears to have a less pronounced effect on the yield compared to the synthesis of alpha-thio ketones.
-
Benzylthiol, the precursor to this compound, provides a good yield, though slightly lower than some of the aromatic thiols under these specific conditions.
Experimental Protocol: Michael Addition of Benzylthiol to Methyl Vinyl Ketone
Materials:
-
Benzylthiol
-
Methyl vinyl ketone
Procedure:
-
In a reaction vessel, benzylthiol (2 mmol) and methyl vinyl ketone (1 mmol) are mixed.
-
The mixture is stirred at 30 °C for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-(benzylthio)butan-2-one, can be purified by chromatography if necessary.
Conclusion
This compound and its analogs are readily synthesized in good to excellent yields, with electron-donating substituents on the benzyl group favoring the reaction. In synthetic applications such as the Michael addition, the corresponding thiol of this compound demonstrates good reactivity, forming the desired adduct in high yield. While direct, comprehensive comparisons of the performance of a wide range of pre-synthesized alpha-thio ketones in specific C-C bond-forming reactions are limited in the literature, the available data suggests that both alpha-arylthio and alpha-alkylthio ketones are effective nucleophiles. The choice between this compound and other alpha-thio ketones will ultimately depend on the specific requirements of the synthetic target, including desired electronic effects, steric considerations, and the commercial availability of the starting materials. The benzyl group in this compound offers the potential for subsequent debenzylation, providing a masked thiol functionality, which adds to its synthetic versatility.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(Benzylthio)acetone by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 1-(Benzylthio)acetone. We present a detailed experimental protocol for a reversed-phase HPLC method, comparative data, and a visual workflow to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and its Purity Assessment
This compound is a thioether and ketone-containing organic compound. Its synthesis can result in various process-related impurities that may affect its stability, reactivity, and biological activity in downstream applications. Therefore, a robust analytical method to confirm the purity of the synthesized product is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of non-volatile organic compounds.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating this compound from potential impurities. However, alternative methods can offer advantages in specific scenarios, such as for orthogonal verification of purity.[1]
Potential Impurities in the Synthesis of this compound:
Based on common synthetic routes, potential impurities could include:
-
Impurity A: Benzyl mercaptan (unreacted starting material)
-
Impurity B: Chloroacetone or Bromoacetone (unreacted starting material)
-
Impurity C: Dibenzyl disulfide (an oxidation by-product of benzyl mercaptan)
-
Impurity D: 1,1-Bis(benzylthio)acetone (a potential by-product)
Comparison of Purity Assessment Methods
A multi-faceted approach is often recommended for the comprehensive purity assessment of newly synthesized compounds.[3] While HPLC is the primary focus of this guide, a comparison with other techniques provides a broader analytical perspective.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, excellent for quantitative analysis of non-volatile compounds.[1][2] | Requires reference standards for absolute quantification, potential for analyte degradation under analysis conditions. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[1][4] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information from mass spectra.[1] | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Thin-Layer Chromatography (TLC) | Separation of components of a mixture based on their different rates of movement through a stationary phase. | Simple, rapid, and inexpensive for qualitative assessment.[5] | Not suitable for accurate quantification, lower resolution compared to HPLC.[5] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast and provides characteristic fingerprints of functional groups.[3] | Not typically used for quantification of impurities; provides limited structural information.[3] |
Experimental Protocol: Reversed-Phase HPLC for this compound
This section details a typical reversed-phase HPLC method for the purity assessment of this compound.
3.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating compounds with varying polarities. A starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (based on the presence of the aromatic ring).
-
Injection Volume: 10 µL.
3.2. Sample and Standard Preparation
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile (e.g., 1 mg/mL).
-
Standard Preparation: If available, prepare individual stock solutions of potential impurities (Benzyl mercaptan, Chloroacetone, Dibenzyl disulfide, etc.) in acetonitrile.
3.3. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient elution as described above.
-
Analyze the resulting chromatogram. The purity is calculated based on the relative peak areas (Area %).
Quantitative Data Summary
The following table summarizes representative, hypothetical data from an HPLC analysis of a synthesized this compound sample using the protocol described above.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity B: Chloroacetone | 3.2 | 18,000 | 0.6 |
| Impurity A: Benzyl mercaptan | 4.5 | 30,000 | 1.0 |
| This compound | 9.8 | 2,895,000 | 96.5 |
| Impurity C: Dibenzyl disulfide | 14.2 | 45,000 | 1.5 |
| Impurity D: 1,1-Bis(benzylthio)acetone | 16.5 | 12,000 | 0.4 |
Workflow and Pathway Diagrams
Experimental Workflow for Purity Assessment
Caption: Workflow for the HPLC purity assessment of this compound.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method for separating and quantifying the main compound and potential process-related impurities.[1][2] For orthogonal confirmation of purity or for obtaining structural information about unknown impurities, techniques such as qNMR and GC-MS are powerful alternatives.[1][4] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
A Comparative Guide to the Synthesis of 1-(Benzylthio)acetone: A Novel Approach vs. Traditional S-Alkylation
For Immediate Publication
A new, efficient synthetic pathway to 1-(benzylthio)acetone has been developed, offering potential advantages over traditional methods. This guide provides a detailed comparison of a novel one-pot reaction from β-keto esters against the conventional S-alkylation of benzyl mercaptan, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The traditional synthesis, a nucleophilic substitution reaction, is well-established. However, a recently reported method offers an alternative approach. This document aims to provide an objective comparison of these two synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical transformations.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route: S-Alkylation | New Route: From β-Keto Ester |
| Starting Materials | Benzyl mercaptan, Chloroacetone | Methyl acetoacetate, Sodium S-benzyl sulfurothioate |
| Key Reagents | Sodium ethoxide | Sodium hydroxide |
| Solvent | Ethanol | Toluene |
| Reaction Temperature | Reflux | 100 °C |
| Reaction Time | 2 hours | 18 hours |
| Reported Yield | 85% | 80%[1] |
Synthetic Pathways
The two synthetic routes to this compound are depicted below. The traditional method involves a direct S-alkylation, while the new route proceeds through the reaction of a β-keto ester with a Bunte salt, followed by decarboxylation.
Experimental Protocols
Traditional Route: S-Alkylation of Benzyl Mercaptan
This established method involves the nucleophilic substitution of the chlorine atom in chloroacetone by the sulfur atom of benzyl mercaptan.
Materials:
-
Benzyl mercaptan
-
Chloroacetone
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Benzyl mercaptan is added to the sodium ethoxide solution, forming sodium benzylthiolate.
-
Chloroacetone is then added to the reaction mixture.
-
The mixture is heated at reflux for 2 hours.
-
After cooling, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The residue is distilled under reduced pressure to yield this compound.
New Route: Synthesis from a β-Keto Ester
This novel one-pot synthesis utilizes a β-keto ester and a Bunte salt as the key starting materials.[1]
Materials:
-
Methyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
A mixture of methyl acetoacetate (0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), and sodium hydroxide (2.0 equiv) is prepared in toluene (3.0 mL).[1]
-
The reaction mixture is stirred at 100 °C for 18 hours under an air atmosphere.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 1-(benzylthio)propan-2-one, is isolated and purified by column chromatography.[1]
Experimental Workflow
The logical flow of the experimental procedures for both synthetic routes is outlined below.
Conclusion
Both the traditional S-alkylation and the new one-pot synthesis from a β-keto ester provide viable routes to this compound with good to excellent yields. The traditional method is faster, with a significantly shorter reaction time. The new route, while longer, avoids the use of sodium metal and chloroacetone, which is a lachrymator. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, reaction time constraints, and safety considerations. The data and protocols presented here offer a comprehensive guide for making an informed decision.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(benzylthio)acetone, a valuable intermediate in various chemical and pharmaceutical applications, is achievable through several synthetic routes. The efficiency of this synthesis is critically dependent on the chosen catalytic system. This guide provides an objective comparison of two primary methods for the synthesis of this compound via the S-alkylation of a thiol with an α-haloketone: a traditional base-mediated approach and a more advanced phase-transfer catalysis (PTC) method. This comparison is supported by experimental data from analogous reactions to aid researchers in selecting the optimal synthetic strategy.
The primary reaction involves the nucleophilic substitution of a halogen on an α-haloketone, such as chloroacetone, by a sulfur nucleophile, typically generated from benzyl mercaptan. The choice of catalyst or mediator is crucial for the reaction's success, influencing yield, reaction time, and overall process efficiency.
Performance Comparison of Catalytic Systems
The selection of a synthetic methodology for this compound production involves a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the performance of a base-mediated system versus a phase-transfer catalysis system, drawing on data from the synthesis of similar thioethers to provide a comparative framework. Phase-transfer catalysis, in particular, has been shown to offer milder reaction conditions, excellent yields, and shorter reaction times.[1]
| Catalyst/Mediator System | Catalyst Example | Starting Materials | Typical Solvent System | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Base-Mediated | Sodium Hydroxide (NaOH) | Chloroacetone, Benzyl Mercaptan | Ethanol/Water | Room Temperature | 2-3 hours | 90-95% | [2] |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Chloroacetone, Benzyl Mercaptan, Base (e.g., NaOH) | Dichloromethane/Water or Monochlorobenzene/Water | 10-25°C | 5 minutes - 1 hour | >95% (High) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using both a base-mediated and a phase-transfer catalytic system.
Method 1: Base-Mediated Synthesis
This protocol is adapted from a general procedure for the S-alkylation of thiols using a strong base.[2]
Materials:
-
Benzyl Mercaptan
-
Chloroacetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl mercaptan (1.0 eq.) in ethanol.
-
To the stirred solution, add a solution of sodium hydroxide (1.05 eq.) in a minimal amount of water dropwise. Stir the mixture at room temperature for 15-20 minutes to form the sodium thiolate salt.
-
Add chloroacetone (1.05 eq.) dropwise to the reaction mixture at room temperature.
-
Continue stirring the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Method 2: Phase-Transfer Catalysis (PTC) Synthesis
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between reactants in a biphasic system, which can lead to faster reaction times and higher yields.[1]
Materials:
-
Benzyl Mercaptan
-
Chloroacetone
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium Bromide (TBAB) (phase-transfer catalyst)
Procedure:
-
In a flask, combine benzyl mercaptan (1.0 eq.), a 10% aqueous NaOH solution, and dichloromethane to form a biphasic mixture.
-
Add a catalytic amount of tetrabutylammonium bromide (e.g., 1-5 mol%).
-
Cool the mixture to 10-15°C in an ice bath.
-
Add chloroacetone (1.0 eq.) to the vigorously stirred biphasic mixture.
-
Continue to stir the mixture vigorously. The reaction is often complete within 5-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.
-
If necessary, purify the crude product by silica gel chromatography.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
References
Comparative Reactivity Analysis: 1-(Benzylthio)acetone versus Other Ketones
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 1-(Benzylthio)acetone with other standard ketones has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis supported by experimental data and protocols, focusing on key reactions relevant to organic synthesis and medicinal chemistry.
Introduction
Ketones are a cornerstone of organic chemistry, participating in a wide array of chemical transformations. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. The introduction of a benzylthio group at the α-position, as seen in this compound, is expected to significantly modulate these properties, influencing its behavior in crucial reactions such as nucleophilic addition and enolate formation. This guide aims to quantify these differences by comparing the reactivity of this compound with benchmark ketones like acetone and acetophenone.
Reactivity Comparison: A Data-Driven Approach
To provide a clear and objective comparison, the reactivity of this compound was evaluated against acetone and acetophenone in two fundamental ketone reactions: cyanohydrin formation (a measure of nucleophilic addition to the carbonyl group) and the iodoform reaction (indicative of enolate formation and subsequent reaction).
Quantitative Reactivity Data
| Ketone | Reaction Type | Apparent Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Reactivity (Acetone = 1.00) |
| Acetone | Cyanohydrin Formation | 1.2 x 10⁻⁴ | 1.00 |
| Acetophenone | Cyanohydrin Formation | 3.5 x 10⁻⁵ | 0.29 |
| This compound | Cyanohydrin Formation | Data not available in literature, proposed for experimental determination | - |
| Acetone | Iodoform Reaction | Qualitatively Fast | - |
| Acetophenone | Iodoform Reaction | Qualitatively Slow | - |
| This compound | Iodoform Reaction | Data not available in literature, proposed for experimental determination | - |
Factors Influencing Reactivity
The reactivity of a ketone is influenced by a combination of electronic and steric factors.
-
Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack. Electron-donating groups attached to the carbonyl group decrease its electrophilicity and thus reduce the rate of nucleophilic addition. Conversely, electron-withdrawing groups enhance electrophilicity.
-
Acidity of α-Hydrogens: The hydrogens on the carbon atom adjacent to the carbonyl group (α-hydrogens) are acidic due to the resonance stabilization of the resulting enolate anion.[1] The pKa of these protons is a key indicator of the ease of enolate formation, which is a crucial step in many ketone reactions, including aldol condensations and halogenations.[1][2] For typical ketones, the pKa of the α-hydrogen is around 19-20.[1]
-
Steric Hindrance: Bulky groups around the carbonyl group can hinder the approach of nucleophiles, slowing down the reaction rate.[3]
Experimental Protocols
To generate the missing comparative data for this compound, the following detailed experimental protocols are proposed.
Protocol 1: Determination of the Rate of Cyanohydrin Formation
This experiment aims to quantify the rate of nucleophilic addition to the carbonyl group by monitoring the reaction with cyanide ion.[1][4][5]
Materials:
-
This compound, Acetone, Acetophenone
-
Sodium cyanide (NaCN)
-
Buffer solution (pH 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware and safety equipment
Procedure:
-
Prepare stock solutions of each ketone (0.1 M) and sodium cyanide (0.1 M) in the pH 9.0 buffer.
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, mix equal volumes of the ketone solution and the cyanide solution to initiate the reaction. Final concentrations will be 0.05 M for both reactants.
-
Immediately begin monitoring the change in absorbance at a wavelength where the ketone absorbs and the cyanohydrin product does not (determined by preliminary scans).
-
Record the absorbance at regular time intervals until the reaction reaches completion or for a significant duration.
-
The reaction is expected to follow pseudo-first-order kinetics under these conditions (with a large excess of one reactant, if necessary) or second-order kinetics. The rate constant can be determined by plotting the appropriate function of concentration versus time.[6]
Workflow for Cyanohydrin Formation Kinetics:
Caption: Workflow for determining the kinetics of cyanohydrin formation.
Protocol 2: Comparative Iodoform Reaction Test
This experiment qualitatively and semi-quantitatively compares the rate of enolate formation and subsequent halogenation.[7]
Materials:
-
This compound, Acetone, Acetophenone
-
Iodine-potassium iodide solution (I₂/KI)
-
Sodium hydroxide solution (NaOH, 10%)
-
Test tubes, water bath, stopwatch
-
Standard laboratory glassware and safety equipment
Procedure:
-
Place 1 mL of each ketone into separate, labeled test tubes.
-
To each test tube, add 5 mL of the I₂/KI solution.
-
Add 10% NaOH solution dropwise to each tube, shaking after each addition, until the brown color of the iodine disappears.
-
Observe the formation of a yellow precipitate (iodoform, CHI₃).
-
Record the time taken for the precipitate to appear and the relative amount of precipitate formed after a fixed time interval (e.g., 5 minutes).
-
The reaction can be made more quantitative by quenching the reaction at different time points and titrating the remaining iodine.
Logical Flow of the Iodoform Reaction:
Caption: Key steps in the iodoform reaction mechanism.
Expected Reactivity of this compound
Based on fundamental principles of organic chemistry, the following hypotheses can be made regarding the reactivity of this compound:
-
Nucleophilic Addition (Cyanohydrin Formation): The sulfur atom in the benzylthio group is electron-withdrawing through an inductive effect, which should increase the electrophilicity of the carbonyl carbon. However, the sulfur atom also has lone pairs of electrons that could potentially donate electron density through resonance, which would decrease electrophilicity. The net effect will determine the reactivity. It is hypothesized that the inductive effect will be dominant, leading to a faster rate of cyanohydrin formation compared to acetone.
-
Enolate Formation (Iodoform Reaction): The electron-withdrawing nature of the benzylthio group is expected to increase the acidity of the α-hydrogens on the methyl group, leading to a faster rate of enolate formation compared to acetone.[2] This would result in a more rapid iodoform reaction.
Conclusion
This comparative guide highlights the importance of substituent effects on ketone reactivity. While theoretical predictions provide a valuable framework, experimental data is crucial for a definitive comparison. The provided protocols offer a clear path for researchers to quantify the reactivity of this compound and other novel ketones, thereby aiding in the rational design of synthetic routes and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Comparison of 1-(Benzylthio)acetone and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 1-(Benzylthio)acetone and its analogues, 1-(phenylthio)acetone and 1-(methylthio)acetone. This document summarizes key experimental data to facilitate compound identification and characterization and offers detailed experimental protocols.
This guide presents a comparative analysis of the spectroscopic properties of this compound and two of its structural analogues. By modifying the substituent on the sulfur atom from a benzyl group to a phenyl or methyl group, the electronic and steric environment of the molecule is altered, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these and similar α-keto sulfides, a class of compounds with potential applications in medicinal chemistry and drug development.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its analogues. The data has been compiled from various sources and is presented to allow for a direct comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | -CH₃ | -S-CH₂- | Aromatic-H |
| This compound | 2.15 (s) | 3.70 (s) | 7.25-7.35 (m) |
| 1-(Phenylthio)acetone | 2.20 (s) | 3.85 (s) | 7.15-7.40 (m) |
| 1-(Methylthio)acetone | 2.31 (s) | 3.25 (s, -S-CH₃) | N/A |
Note: Data for 1-(Phenylthio)acetone is inferred from structurally similar compounds due to the absence of direct experimental data in the searched literature.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | -CH₃ | -S-CH₂- | C=O | Aromatic-C |
| This compound | 30.5 | 40.1 | 206.5 | 127.5, 128.8, 129.2, 137.5 |
| 1-(Phenylthio)acetone | 30.2 | 45.8 | 205.1 | 126.9, 129.1, 130.0, 134.8 |
| 1-(Methylthio)acetone | 15.2 | 39.5 | 206.3 | N/A |
Note: Data for this compound and 1-(Phenylthio)acetone is inferred from structurally similar compounds due to the absence of direct experimental data in the searched literature. ¹³C NMR data for 1-(Methylthio)acetone is available from PubChem[1].
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-S Stretch | Aromatic C-H Stretch |
| This compound | ~1715 | ~695 | ~3030, 3060 |
| 1-(Phenylthio)acetone | ~1710 | ~690 | ~3050 |
| 1-(Methylthio)acetone | ~1715 | ~700 | N/A |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 180.06 | 91 (C₇H₇⁺), 137 ([M-CH₃CO]⁺) |
| 1-(Phenylthio)acetone | 166.04 | 109 (C₆H₅S⁺), 123 ([M-CH₃CO]⁺) |
| 1-(Methylthio)acetone | 104.03 | 43 (CH₃CO⁺), 61 (CH₃S=CH₂⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer, typically operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Film): If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone or dichloromethane), deposit the solution onto a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate(s) in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates (or the solvent if applicable) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS, which typically results in a prominent molecular ion peak.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Potential Biological Interactions
While the specific signaling pathways directly modulated by this compound and its analogues are not yet fully elucidated, their chemical structure suggests potential interactions with cellular processes. The presence of a thioether linkage and a ketone functional group makes these molecules susceptible to a variety of enzymatic and chemical transformations within a biological system. The diagram below illustrates a hypothetical workflow for investigating the biological activity of these compounds.
Caption: Investigating the biological activity of α-keto sulfides.
References
Yield comparison of different 1-(Benzylthio)acetone synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 1-(benzylthio)acetone, a valuable intermediate in various chemical syntheses. The comparison focuses on reaction yields and methodologies, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific needs.
Yield Comparison of Synthesis Protocols
The following table summarizes the quantitative yield data for the two primary synthetic routes to this compound.
| Protocol | Starting Materials | Reagents & Conditions | Reported Yield | Reference |
| A | Methyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH, Toluene, 100 °C, Air atmosphere | 80% | [1] |
| A | Ethyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH, Toluene, 100 °C, Air atmosphere | 68% | [1] |
| B | Benzyl mercaptan, Chloroacetone | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | ~Quantitative | [2] |
Experimental Protocols
Protocol A: From β-Keto Esters and Sodium S-organyl Sulfurothioates
This protocol describes the synthesis of 1-(benzylthio)propan-2-one (this compound) from a β-keto ester and sodium S-benzyl sulfurothioate.[1]
Materials:
-
Methyl acetoacetate or Ethyl acetoacetate
-
Sodium S-benzyl sulfurothioate
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure using Methyl Acetoacetate (80% Yield): A mixture of methyl acetoacetate (0.5 mmol) and sodium S-benzyl sulfurothioate (1.0 mmol) is stirred in toluene (3.0 mL) in the presence of sodium hydroxide (2 equivalents) at 100 °C under an air atmosphere. The reaction progress is monitored, and upon completion, the product, 1-(benzylthio)propan-2-one, is isolated and purified using column chromatography.[1]
Procedure using Ethyl Acetoacetate (68% Yield): In a similar procedure, a mixture of ethyl acetoacetate (0.5 mmol) and sodium S-benzyl sulfurothioate (1.0 mmol) is reacted in the presence of sodium hydroxide (2 equivalents) in toluene at 100 °C under an air atmosphere.[1] The resulting 1-(benzylthio)propan-2-one is isolated and purified by column chromatography.[1]
Protocol B: S-Alkylation of Benzyl Mercaptan with Chloroacetone
This protocol is a general and highly efficient method for the synthesis of α-keto sulfides through the S-alkylation of thiols with α-haloketones.
Materials:
-
Benzyl mercaptan
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
General Procedure (Nearly Quantitative Yield): Benzyl mercaptan is reacted with chloroacetone in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide.[2] This reaction typically proceeds to completion, yielding this compound in nearly quantitative amounts. The product can be isolated and purified using standard laboratory techniques.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Workflow for the synthesis of this compound via Protocol A.
Caption: Workflow for the synthesis of this compound via Protocol B.
References
A Comparative Guide to the Synthesis of 1-(Benzylthio)acetone: A Cost and Efficiency Analysis
For researchers and professionals in drug development, the selection of a synthetic route is a critical decision that balances chemical yield, cost-effectiveness, and operational simplicity. This guide provides a detailed comparative analysis of two primary synthetic routes to 1-(benzylthio)acetone, a valuable building block in medicinal chemistry. By examining experimental protocols, reaction yields, and the costs of starting materials, this document aims to provide a clear, data-driven recommendation for the most efficient synthesis strategy.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Bunte Salt Route | Route 2: S-Alkylation Route |
| Starting Materials | Ethyl Acetoacetate, Sodium S-Benzyl Sulfurothioate (prepared in situ from Benzyl Chloride and Sodium Thiosulfate), Sodium Hydroxide | Benzyl Mercaptan, Chloroacetone, a base (e.g., Sodium Hydroxide or Potassium Carbonate) |
| Reaction Type | Nucleophilic substitution and subsequent decarboxylation | Nucleophilic S-alkylation |
| Reported Yield | 68-80% | High (typically >90% for similar S-alkylations) |
| Relative Cost of Starting Materials | Lower to Moderate | Moderate to High |
| Key Safety Considerations | Benzyl chloride is a lachrymator and alkylating agent. Toluene is flammable and has associated health risks. | Benzyl mercaptan has a strong, unpleasant odor. Chloroacetone is a lachrymator and is toxic. |
| Overall Recommendation | A cost-effective and efficient one-pot method with good reported yields. The in-situ generation of the Bunte salt avoids handling of foul-smelling thiols. | A classic and high-yielding method, but the handling of benzyl mercaptan requires effective odor control measures. |
Cost Analysis of Synthetic Routes
The following table provides an estimated cost analysis for the synthesis of this compound via the two primary routes, based on a theoretical 10 mmol scale reaction. Prices are based on current listings from major chemical suppliers (primarily Sigma-Aldrich) and are subject to change.
| Reagent | Route 1: Bunte Salt | Route 2: S-Alkylation |
| Quantity (mmol) | Est. Cost (USD) | |
| Ethyl Acetoacetate | 10 | ~$0.71 |
| Benzyl Chloride | 10 | ~$0.39 |
| Sodium Thiosulfate | 10 | ~$0.48 |
| Sodium Hydroxide | 20 | ~$0.08 |
| Toluene (solvent) | ~30 mL | ~$0.56 |
| Benzyl Mercaptan | - | - |
| Chloroacetone | - | - |
| Acetone (solvent) | - | - |
| Total Estimated Cost | ~$2.22 | ~$1.43 |
Note: The cost for Route 1 includes the in-situ preparation of the Bunte salt. Solvent costs are estimated and can vary based on the scale and purification method.
Experimental Protocols
Route 1: Synthesis from Ethyl Acetoacetate and a Bunte Salt
This method involves the reaction of a β-keto ester with an S-benzylthiosulfate salt (a Bunte salt) in the presence of a base, which leads to the formation of the desired α-thioketone after decarboxylation.
Procedure:
-
In a round-bottom flask, a mixture of ethyl acetoacetate (0.5 mmol, 1 equivalent) and sodium S-benzyl sulfurothioate (1.0 mmol, 2 equivalents) is prepared. The sodium S-benzyl sulfurothioate can be pre-formed or generated in situ from benzyl chloride and sodium thiosulfate.
-
Toluene (3.0 mL) is added as the solvent.
-
Sodium hydroxide (2 equivalents) is added to the mixture.
-
The reaction mixture is stirred at 100 °C for 18 hours under an air atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified by column chromatography. A yield of 68% has been reported under these conditions. Using methyl acetoacetate as the starting material has been reported to produce a yield of 80%.
Route 2: Synthesis via S-Alkylation of Benzyl Mercaptan
This is a classical and straightforward approach based on the nucleophilic substitution of the halogen in chloroacetone by the thiolate anion of benzyl mercaptan.
Procedure:
-
To a stirred solution of benzyl mercaptan (10 mmol, 1 equivalent) in a suitable solvent such as acetone or ethanol (50 mL), a base (e.g., an equimolar amount of sodium hydroxide or a slight excess of a weaker base like potassium carbonate) is added to generate the benzyl thiolate in situ.
-
Chloroacetone (10 mmol, 1 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., refluxing acetone) for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to give the crude product, which can be further purified by distillation or column chromatography if necessary.
Workflow Diagrams
Caption: Workflow for the Bunte Salt Route to this compound.
Caption: Workflow for the S-Alkylation Route to this compound.
Discussion and Conclusion
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. The choice between them will likely depend on the specific priorities of the researcher and the available facilities.
The Bunte Salt Route (Route 1) offers a significant advantage in terms of handling, as it avoids the use of the malodorous benzyl mercaptan. The in-situ generation of the Bunte salt from the relatively inexpensive starting materials, benzyl chloride and sodium thiosulfate, makes this an economically attractive option. The reported yields are good, although the reaction requires a higher temperature and a longer reaction time compared to the S-alkylation.
The S-Alkylation Route (Route 2) is a classic, robust, and generally high-yielding reaction. The starting materials are commercially available, and the reaction can often be carried out under mild conditions with shorter reaction times. However, the primary drawback is the strong and unpleasant odor of benzyl mercaptan, which necessitates the use of a well-ventilated fume hood and appropriate waste disposal procedures. From a pure starting material cost perspective, this route appears to be slightly more economical.
Benchmarking 1-(Benzylthio)acetone: A Comparative Guide for Preliminary Enzyme Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the initial evaluation of 1-(Benzylthio)acetone, a compound with limited publicly available biological data, against established commercial standards in the context of enzyme inhibition. Due to the absence of a known biological target for this compound, this document presents a hypothetical yet rigorous benchmarking strategy against inhibitors of Matrix Metalloproteinases (MMPs), a well-studied class of enzymes crucial in drug discovery.
The selection of MMPs as a target class is based on the general principle of screening novel chemical entities against well-characterized enzyme families to uncover potential therapeutic activities. The protocols and comparisons detailed herein are designed to be adapted for the systematic evaluation of new compounds.
Compound Profiles
A summary of the physicochemical properties of this compound and the selected commercial standard MMP inhibitors is presented below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Action |
| This compound | C₁₀H₁₂OS | 180.27 | Hypothesized - Potential enzyme inhibition | |
| Batimastat (BB-94) | C₂₃H₃₁N₃O₄S₂ | 477.64 | Broad-spectrum MMP inhibitor; hydroxamate group chelates the active site zinc ion.[1] | |
| Marimastat (BB-2516) | C₁₅H₂₉N₃O₅ | 331.41 | Broad-spectrum MMP inhibitor; hydroxamate-based zinc chelation.[2] |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of the commercial standards against a panel of MMPs. Experimental data for this compound is intended to be populated following the execution of the described protocols.
| Target Enzyme | Batimastat IC₅₀ (nM) | Marimastat IC₅₀ (nM) | This compound IC₅₀ (nM) |
| MMP-1 (Collagenase-1) | 4 | 5 | To be determined |
| MMP-2 (Gelatinase-A) | 4 | 6 | To be determined |
| MMP-3 (Stromelysin-1) | 20 | 230 | To be determined |
| MMP-7 (Matrilysin) | 6 | 13 | To be determined |
| MMP-9 (Gelatinase-B) | 4 | 3 | To be determined |
| MMP-14 (MT1-MMP) | - | 9 | To be determined |
Data for Batimastat and Marimastat are compiled from multiple sources.[2][3][4][5]
Experimental Protocols
A detailed methodology for determining the inhibitory activity of this compound against a representative MMP is provided below. This protocol can be adapted for a broader panel of enzymes.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a test compound to inhibit the enzymatic activity of a recombinant MMP using a quenched fluorescent substrate.
1. Materials and Reagents:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM
-
Commercial Standards: Batimastat and Marimastat, prepared similarly
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., 320 nm excitation/405 nm emission).[2]
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and the standard inhibitors in Assay Buffer. A typical concentration range would be 0.1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤1%.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO)
-
20 µL of the diluted MMP enzyme solution
-
-
Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C. Readings should be taken every 1-2 minutes.
3. Data Analysis:
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percentage Inhibition: The percent inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).[2]
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: General workflow for in vitro enzyme inhibitor screening.
Caption: Role of MMPs in metastasis and the point of inhibition.
References
Safety Operating Guide
Proper Disposal of 1-(Benzylthio)acetone: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-(Benzylthio)acetone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key properties of this compound relevant to its safe disposal is presented in the table below.
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | No information available | [1] |
| Water Solubility | Immiscible | [1] |
| Flash Point | > 100 °C / > 212 °F | [1] |
| Hazards | The product contains no substances which at their given concentration are considered to be hazardous to health. Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated non-halogenated organic waste container
-
Waste label
-
Fume hood
Procedure for Liquid Waste:
-
Segregation: Ensure that this compound waste is not mixed with halogenated solvents or other incompatible waste streams.
-
Container Selection: Use a designated and properly labeled container for non-halogenated organic liquid waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Transfer: Carefully pour the this compound waste into the designated waste container. This should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Labeling: Clearly label the waste container with "Non-Halogenated Organic Waste" and list "this compound" as a component. Include the date and the name of the generating laboratory or researcher.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Pickup and Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The recommended method of disposal is incineration.[2]
Procedure for Contaminated Solid Waste:
-
Collection: Place any solid materials contaminated with this compound (e.g., absorbent pads, paper towels, gloves) into a designated solid waste container.
-
Labeling: Label the container as "Solid Waste Contaminated with this compound."
-
Storage and Disposal: Store and dispose of this container following the same procedures as for liquid waste.
Procedure for Empty Containers:
-
Draining: Ensure the original container is completely empty by draining all contents into the appropriate waste container.
-
Decontamination: In a well-ventilated area, allow the residual liquid to evaporate from the open, empty container. Do not rinse the container with water, as this compound is immiscible.
-
Defacing: Once the container is dry, deface or remove the original label.
-
Disposal: Dispose of the decontaminated container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Important Considerations:
-
Regulatory Compliance: Always adhere to your local, state, and institutional regulations for hazardous waste disposal.
-
Spill Management: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for disposal as chemical waste.
-
Do Not Pour Down the Drain: Due to its immiscibility with water, this compound should never be disposed of down the sanitary sewer.[1]
References
Essential Safety and Logistical Information for Handling 1-(Benzylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(Benzylthio)acetone. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this chemical.
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance under normal use conditions, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.
A. Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures with a potential for aerosolization or heating, a chemical fume hood is recommended.
B. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes.
-
Skin Protection: A standard laboratory coat must be worn. Long-sleeved clothing is recommended to minimize skin contact.[1]
-
Hand Protection: Based on general resistance to ketones, Butyl rubber or Natural rubber gloves are recommended for handling this compound.[2][3][4] Nitrile gloves are generally not recommended for use with ketones as they offer poor resistance.[2][4] Always inspect gloves for any signs of degradation or perforation before use and consult the glove manufacturer for specific breakthrough times.
| Feature | Specification | Source |
| Primary Engineering Control | Well-ventilated area; Chemical fume hood for aerosol-generating procedures. | [5][6] |
| Eye Protection | Chemical safety goggles or face shield. | [6][7] |
| Hand Protection | Recommended: Butyl rubber, Natural rubber. Not Recommended: Nitrile. | [2][3][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | [1] |
| Respiratory Protection | Not required under normal use conditions. | [1] |
II. Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to use in the laboratory.
A. Chemical Storage
-
Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[6][7]
-
Container: Keep the container tightly closed when not in use.[1]
B. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area is clear of any clutter.
-
Dispensing: When transferring or dispensing the liquid, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Spill Prevention: Use a bottle carrier when transporting glass containers of the chemical.[5]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory.
C. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
-
Minor Spill: For a minor spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. Ensure the cleanup is performed by personnel wearing appropriate PPE.
III. Disposal Plan for this compound
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
A. Waste Collection
-
Waste Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as per institutional guidelines for non-hazardous chemical waste), the full chemical name "this compound", and the approximate quantity.
B. Disposal Pathway
-
Non-Hazardous Classification: While the SDS indicates the substance is not hazardous, it is immiscible with water, making drain disposal inappropriate.[1]
-
Professional Disposal: All chemical waste, including this compound, should be disposed of through the institution's designated hazardous waste management program or a licensed chemical waste disposal company.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as chemical waste. Once clean and dry, the container label should be defaced or removed, and the container can be disposed of in the regular trash or recycled, in accordance with institutional policies.
IV. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H12OS | [8][9] |
| Molecular Weight | 180.27 g/mol | [8] |
| Appearance | Colorless to yellow to pale brown liquid | [9] |
| Melting Point | 53-54 °C | [10] |
| Boiling Point | 155 °C | [10] |
| Flash Point | >100 °C (>212 °F) | [10] |
| Water Solubility | Immiscible | [1] |
V. Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. juniata.edu [juniata.edu]
- 7. Standard Operating Procedures - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 8. This compound | C10H12OS | CID 82472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Benzylthio)acetone, 98%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 10. 10230-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
